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Core Science & Biosynthesis

Foundational

Oseltamivir-d3 EP Impurity C: Structural Elucidation, Exact Mass, and Self-Validating Analytical Workflows

Precise quantification of antiviral metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) profiling. For the widely prescribed antiviral prodrug oseltamivir, tracking its bioactivation requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Precise quantification of antiviral metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) profiling. For the widely prescribed antiviral prodrug oseltamivir, tracking its bioactivation requires rigorous analytical methodologies. This technical guide explores the structural chemistry of its active metabolite, Oseltamivir EP Impurity C, and details how its deuterated analog (Oseltamivir-d3 EP Impurity C) is engineered to create a self-validating mass spectrometry workflow.

Chemical Identity and Structural Elucidation

Oseltamivir phosphate (commercially known as Tamiflu) is an ethyl ester prodrug. Upon oral administration, it possesses no intrinsic antiviral activity. Instead, it is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate, which acts as a potent and selective neuraminidase inhibitor [1]. Within pharmacopeial and regulatory frameworks, this active metabolite is officially designated as Oseltamivir EP Impurity C (Ro 64-0802).

To achieve absolute quantification of this metabolite in complex matrices (e.g., plasma, urine), analytical chemists employ its stable isotope-labeled (SIL) analog: Oseltamivir-d3 EP Impurity C [2]. The incorporation of three deuterium atoms—typically on the terminal methyl group of the acetamido moiety—shifts the mass signature, allowing mass spectrometers to distinguish the internal standard from the endogenous analyte while maintaining identical physicochemical behavior.

Exact Mass Calculation

The exact monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS) and multiple reaction monitoring (MRM) workflows.

  • Oseltamivir EP Impurity C ( C14​H24​N2​O4​ ): 284.1736 Da [1]

  • Oseltamivir-d3 EP Impurity C ( C14​H21​D3​N2​O4​ ): 287.1924 Da [2]

The precise +3.0188 Da mass shift ensures that the isotopic envelope of the endogenous metabolite ( M+1,M+2 isotopes) does not interfere with the internal standard's signal, preventing cross-talk and ensuring high-fidelity quantification.

Table 1: Comparative Chemical Properties
PropertyOseltamivir EP Impurity COseltamivir-d3 EP Impurity C
Molecular Formula C14​H24​N2​O4​ C14​H21​D3​N2​O4​
Molecular Weight 284.35 g/mol 287.37 g/mol
Exact Monoisotopic Mass 284.1736 Da287.1924 Da
Pharmacopeial Status EP Reference StandardStable Isotope-Labeled IS
Ionization (ESI+) [M+H]+=285.2 [M+H]+=288.2

Mechanistic Context: Metabolism and Pharmacokinetics

The causality behind measuring Impurity C lies in its pharmacological necessity. Oseltamivir's therapeutic efficacy is entirely dependent on its conversion to Impurity C.

Metabolism Oseltamivir Oseltamivir Phosphate (Inactive Prodrug) CES1 Carboxylesterase 1 (CES1) in Liver Oseltamivir->CES1 Hepatic Uptake ImpC Oseltamivir Carboxylate (EP Imp C / Active Metabolite) CES1->ImpC Ester Hydrolysis

Hepatic metabolism of Oseltamivir to its active metabolite, EP Impurity C.

Analytical Causality: The Self-Validating IDMS System

When developing a bioanalytical LC-MS/MS protocol, every step must be designed as a self-validating system . Biological matrices like plasma contain phospholipids and endogenous proteins that cause severe, unpredictable ion suppression in the electrospray ionization (ESI) source.

By utilizing Isotope Dilution Mass Spectrometry (IDMS) with Oseltamivir-d3 Impurity C, the protocol inherently validates itself [3]. Because the deuterated standard shares the exact retention time, pKa, and partition coefficient as the target analyte, any matrix effect or extraction loss impacts both molecules equally. Consequently, the peak area ratio (Analyte / Internal Standard) remains constant and absolute, neutralizing systemic errors and ensuring the trustworthiness of the pharmacokinetic data.

Furthermore, because Oseltamivir Impurity C is highly polar—possessing both a basic amino group and a free carboxylic acid—it exists as a zwitterion at physiological pH. This polarity results in poor retention on traditional C18 reversed-phase columns. To establish a robust method, Hydrophilic Interaction Liquid Chromatography (HILIC) is deliberately chosen to provide superior retention, peak shape, and sensitivity [4].

Step-by-Step Experimental Protocol: LC-MS/MS Quantification

Workflow Sample Plasma Sample Spike Spike IS (Oseltamivir-d3) Sample->Spike Prep Protein Precipitation Spike->Prep LC HILIC Separation Prep->LC MS ESI+ MS/MS Detection LC->MS Data Peak Area Ratio MS->Data

Self-validating LC-MS/MS analytical workflow utilizing Oseltamivir-d3 Impurity C.

Methodology

Step 1: Internal Standard Spiking (The Validation Anchor)

  • Thaw human plasma samples on ice.

  • Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Oseltamivir-d3 EP Impurity C working solution (e.g., 500 ng/mL in 50% methanol). Causality: Introducing the internal standard before any sample manipulation ensures that all subsequent physical losses (e.g., adsorption to plasticware, incomplete transfer) are mathematically corrected by the constant IS ratio.

Step 2: Protein Precipitation

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked plasma.

  • Vortex vigorously for 30 seconds to denature plasma proteins and disrupt drug-protein binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: HILIC Chromatographic Separation

  • Inject 2 µL of the supernatant onto a HILIC column (e.g., Kinetex HILIC, 50 mm × 2.1 mm, 2.6 µm).

  • Run a gradient elution using Mobile Phase A (10 mM ammonium acetate in water, pH 4.0) and Mobile Phase B (100% acetonitrile). Causality: The ammonium acetate buffer maintains the zwitterionic state of Impurity C, ensuring reproducible retention and sharp peak symmetry on the highly polar stationary phase.

Step 4: Mass Spectrometric Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion ( [M+H]+ )Product IonCollision Energy (CE)
Oseltamivir EP Impurity C m/z 285.2m/z 197.120 eV
Oseltamivir-d3 EP Impurity C m/z 288.2m/z 200.120 eV

Conclusion

The utilization of Oseltamivir-d3 EP Impurity C is a non-negotiable requirement for the rigorous pharmacokinetic profiling of oseltamivir. By understanding its exact mass (287.1924 Da) and structural properties, analytical scientists can design self-validating HILIC-MS/MS workflows. This IDMS approach completely neutralizes matrix effects and extraction variances, ensuring that the resulting data meets the highest standards of scientific integrity and regulatory compliance.

References

  • National Center for Biotechnology Information (PubChem). "Ro 64-0802 | C14H24N2O4 | CID 449381". Available at: [Link]

  • Public Library of Science (PLOS One). "The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans". Available at: [Link]

  • National Institutes of Health (PMC). "Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary". Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Characterization of Oseltamivir-d3 EP Impurity C

Abstract This technical guide provides a comprehensive methodology for the structural characterization of Oseltamivir-d3 EP Impurity C using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of Oseltamivir-d3 EP Impurity C using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a critical reference standard in the quality control of Oseltamivir, an essential antiviral medication, the unambiguous identification of its impurities is mandated by stringent pharmacopeial standards. This document outlines the logical workflow, from initial sample preparation and 1D NMR analysis to advanced 2D correlation experiments (COSY, HSQC, HMBC), for the complete structural elucidation and verification of this isotopically labeled impurity. The causality behind experimental choices is detailed, providing researchers and drug development professionals with a robust framework for the characterization of pharmaceutical impurities.

Introduction: The Imperative for Impurity Characterization

In pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API).[] Oseltamivir, the API in the antiviral drug Tamiflu®, is no exception. Regulatory bodies like the European Pharmacopoeia (EP) list known impurities that must be monitored.[2][3] Oseltamivir EP Impurity C is the active carboxylate metabolite of Oseltamivir, also known as Oseltamivir Acid.[3][4][5] Its deuterated analogue, Oseltamivir-d3 EP Impurity C, serves as an internal standard for quantitative analyses, such as mass spectrometry-based assays. The structural integrity of this standard is paramount for its function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework.[6][7][8] Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR provides direct evidence of atomic connectivity and stereochemistry through the analysis of nuclear spin interactions in a magnetic field.[7][9]

This guide will walk through the complete NMR characterization of Oseltamivir-d3 EP Impurity C. The structure of the parent (non-deuterated) Impurity C is established as (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[3][4] The "-d3" designation in the impurity name logically points to the replacement of the three protons on the acetyl methyl group with deuterium atoms, a common isotopic labeling strategy.

Figure 1: Proposed Structure of Oseltamivir-d3 EP Impurity C

Chemical structure of Oseltamivir-d3 EP Impurity C

Experimental Design & Rationale

The comprehensive characterization of a novel or reference compound by NMR follows a logical progression of experiments. Each step builds upon the last, providing a layer of data that, when combined, allows for an unambiguous structural assignment.

Workflow for Structural Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on the sample preparation.[10][11][12]

Protocol:

  • Mass Determination: Accurately weigh approximately 5-10 mg of the Oseltamivir-d3 EP Impurity C reference standard.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar molecules like this impurity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12]

  • Final Volume: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically ~4-5 cm).

Causality: The use of a deuterated solvent is essential as the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability over the course of the experiment.[12] Filtering the sample is a critical step to remove suspended particles, which cause distortions in the local magnetic field, leading to broadened spectral lines and poor resolution.[10]

Data Acquisition and Interpretation

The following sections detail the expected data from each NMR experiment and its role in the structural puzzle. The chemical shifts provided are hypothetical but are based on known values for Oseltamivir and related structures.[6][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum is the starting point, providing information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (which reveal adjacent protons).

  • Key Observation: The absence of a signal around 1.9-2.1 ppm, where a sharp singlet for an acetyl methyl group would be expected, provides the first piece of evidence for the d3-labeling at this position.

Table 1: Predicted ¹H NMR Data for Oseltamivir-d3 EP Impurity C

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.8 s 1H H-2
~4.2 m 1H H-4
~4.0 m 1H H-3
~3.6 m 1H H-5
~3.5 m 1H H-7 (Pentanoxy CH)
~2.7 dd 1H H-6a
~2.3 m 1H H-6b
~1.5 m 4H H-8, H-8' (Pentanoxy CH₂)

| ~0.85 | t | 6H | H-9, H-9' (Pentanoxy CH₃) |

¹³C and DEPT-135 NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment provides crucial information on the number of protons attached to each carbon.[4][14]

  • DEPT-135 Phasing:

    • Positive Signals: CH and CH₃ groups.

    • Negative Signals: CH₂ groups.

    • Absent Signals: Quaternary carbons (C) and the deuterated methyl group (CD₃).

Table 2: Predicted ¹³C and DEPT-135 NMR Data

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
~171 Absent C=O (Acetamido-d3)
~168 Absent C-1 (Carboxylic Acid)
~138 Positive C-2
~129 Absent C-1'
~83 Positive C-7 (Pentanoxy CH)
~74 Positive C-3
~52 Positive C-4
~49 Positive C-5
~32 Negative C-6
~26 Negative C-8, C-8' (Pentanoxy CH₂)
~23 Absent CD₃ (Acetamido-d3)

| ~9 | Positive | C-9, C-9' (Pentanoxy CH₃) |

Causality: The DEPT-135 experiment uses a specific pulse sequence (a 135° pulse) that modulates the phase of the carbon signal based on the number of attached protons.[14] This is a highly reliable method for distinguishing methylene (CH₂) groups from methyl (CH₃) and methine (CH) groups. The absence of the CD₃ signal is expected due to the lack of a one-bond ¹H-¹³C coupling and the different relaxation properties of deuterated carbons.

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[9]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton spin systems.

Expected Correlations:

  • A strong correlation between the diastereotopic protons at C-6 (H-6a and H-6b).

  • H-6a and H-6b will show correlations to H-5.

  • H-5 will show correlations to H-4.

  • H-4 will show a correlation to H-3.

  • Within the pentanoxy group, H-7 will correlate with the H-8/H-8' methylene protons, which in turn will correlate with the H-9/H-9' methyl protons.

Caption: Key ¹H-¹H COSY correlations for Oseltamivir-d3 Impurity C.

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the primary method for definitively assigning the signals of protonated carbons.

Expected Correlations: Each proton signal in Table 1 (except the exchangeable amine/amide protons) will show a cross-peak to its corresponding carbon signal in Table 2. For example, the proton at δ ~6.8 ppm will correlate to the carbon at δ ~138 ppm, confirming their assignment as H-2 and C-2, respectively.

The HMBC experiment is arguably the most powerful for assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (long-range correlations).[7]

Key HMBC Correlations for Structural Confirmation:

  • H-2 to C-1', C-3, and C-6: This connects the vinyl proton to the core of the cyclohexene ring.

  • H-4 to C=O (Acetamido-d3): This confirms the location of the deuterated acetyl group on the nitrogen at position 4.

  • H-7 (Pentanoxy CH) to C-3: This crucial correlation confirms the ether linkage at the C-3 position.

  • H-9 (Pentanoxy CH₃) to C-7 and C-8: This confirms the structure of the pentanoxy side chain.

  • H-5 and H-3 to C-1 (Carboxylic Acid): These correlations would help place the carboxylic acid group relative to the rest of the ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of Oseltamivir-d3 EP Impurity C can be achieved. The workflow presented in this guide, which proceeds from broad environmental mapping (¹H, ¹³C NMR) to specific multiplicity determination (DEPT-135) and finally to the assembly of the molecular framework through connectivity (COSY, HSQC, HMBC), represents a robust and self-validating methodology. The initial observation of the missing acetyl methyl proton signal, coupled with the long-range HMBC correlation from H-4 to the amide carbonyl, provides definitive evidence for the location of the deuterium label. This in-depth approach ensures the scientific integrity required for the qualification of pharmaceutical reference standards.

References

  • Vertex AI Search. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • University of Michigan. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Veeprho. (n.d.). Oseltamivir Impurities and Related Compound.
  • BOC Sciences. (2023, June 19). Oseltamivir and Impurities.
  • NMIMS Pharmacy. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. J. Pharm. Sci. Technol. Manag., 3(1).
  • KMO Information. (2025, October 16). COA - Oseltamivir EP Impurity C.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Columbia University. (n.d.). DEPT - NMR Core Facility.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Sigma-Aldrich. (n.d.). Oseltamivir impurity C EP Reference Standard.
  • anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • LGC Standards. (n.d.). Oseltamivir impurity C CRS.
  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
  • PubMed. (2022, December 15). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ResearchGate. (2026, February 9). (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate.
  • SynZeal. (n.d.). Oseltamivir & Its Impurities.
  • National Institutes of Health (NIH). (2021, November 23). Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations. PMC.
  • Veeprho. (n.d.). Oseltamivir Impurity B.
  • Wikipedia. (n.d.). Oseltamivir total synthesis.
  • ACS Publications. (n.d.). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Ottawa. (n.d.). NMR Sample Preparation 1.
  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • RSC Education. (2008, August 31). The power of NMR: in two and three dimensions.
  • ResearchGate. (n.d.). 1 H NMR spectral data of impurities 1, 2 & 3.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • LGC Standards. (n.d.). Oseltamivir impurity A CRS.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Royal Society of Chemistry. (2024, March 27). Applications of NMR in Drug Substance and Drug Product Development.
  • National Institutes of Health (NIH). (2025, May 7). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. PMC.
  • ScienceDirect. (2023, November 13). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase.
  • BOC Sciences. (2023, June 19). Oseltamivir and Impurities.
  • Royal Society of Chemistry. (2022, November 14). Advances in NMR spectroscopy of small molecules in solution.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • ChemicalBook. (n.d.). Oseltamivir(196618-13-0) 1H NMR spectrum.
  • Royal Society of Chemistry. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation.
  • ResearchGate. (n.d.). Characterization of the degradation products of oseltamivir phosphate using LC-MS/TOF and LC-NMR.
  • ACS Publications. (2012, September 12). Synthesis of (−)-Oseltamivir Phosphate (Tamiflu) Starting from cis-2,3-Bis(hydroxymethyl)aziridine.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Nuvisan. (n.d.). Drug Impurity Identification – Codeine Analytical Investigation.

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Foundational

Engineering Isotopic Fidelity: A Technical Guide to Oseltamivir-d3 EP Impurity C

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic monitoring, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the integrity of stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic monitoring, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the integrity of stable isotope-labeled internal standards (SIL-IS). Oseltamivir EP Impurity C , structurally identified as Oseltamivir carboxylate or (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid, is the active metabolite of the antiviral prodrug oseltamivir[1][2].

This whitepaper provides an in-depth analysis of the isotopic labeling sites for Oseltamivir-d3 EP Impurity C , detailing the causality behind site selection, the synthetic methodology required to achieve high isotopic purity, and the self-validating analytical protocols used in modern bioanalysis.

Molecular Architecture and Causality of Labeling Sites

Oseltamivir phosphate is rapidly hydrolyzed in vivo by hepatic esterases to form Oseltamivir EP Impurity C (oseltamivir acid), a potent neuraminidase inhibitor[1][]. To quantify this metabolite accurately in biological matrices, a deuterated internal standard (Oseltamivir-d3 acid) is required to correct for matrix effects and extraction recovery[4].

Strategic Selection of the Deuterium Labeling Site

The introduction of three deuterium atoms (-d3) must be strategically placed in a metabolically and chemically stable position to prevent deuterium-hydrogen (D/H) exchange during sample preparation or ionization.

There are two primary sites utilized for -d3 labeling in oseltamivir derivatives:

  • Acetamide Methyl Group ( −NH−CO−CD3​ ): This is the most common and chemically robust site (CAS 1093851-61-6 for the prodrug counterpart)[5]. The carbon-deuterium bonds on the acetyl methyl group are non-exchangeable under standard physiological and LC-MS/MS acidic mobile phase conditions.

  • Pentan-3-yloxy Terminal Methyl (Ethyl-2,2,2-d3): Sourced via deuterated 3-pentanol during early synthesis[5]. While stable, it is synthetically more complex to introduce compared to the late-stage acetylation approach.

Causality Insight: We prioritize the acetamide-d3 labeling strategy. By utilizing acetic anhydride-d6 during the acetylation step of the free amine precursor, chemists can achieve >99% isotopic purity. This late-stage functionalization ensures that the isotopic label is not lost during the rigorous ester hydrolysis required to convert the prodrug into Impurity C.

Pharmacokinetic Parameters & Quantitative Data

The necessity of the -d3 standard is underscored by the PK parameters of the metabolite, which exhibits minimal protein binding and renal elimination[].

Table 1: Physicochemical and PK Properties of Oseltamivir EP Impurity C

ParameterValueCausality / Impact on Bioanalysis
Molecular Formula C14​H24​N2​O4​ (Unlabeled) / C14​H21​D3​N2​O4​ (-d3)Mass shift of +3 Da ensures baseline resolution from the endogenous analyte in MS1[1][6].
Molecular Weight 284.35 g/mol (Unlabeled) / 287.37 g/mol (-d3)Precursor ion [M+H]+ shifts from m/z 285 to 288.
Protein Binding ~3%Requires highly sensitive LC-MS/MS; unbound fraction is high, necessitating precise recovery tracking[].
IC50 (Neuraminidase) 0.1 – 4.9 nMHigh potency correlates with low therapeutic dosing, requiring LLOQ in the pg/mL range[1][].

Workflow and Self-Validating Protocols

Synthesis of Oseltamivir-d3 EP Impurity C (Acetamide-d3)

To ensure trustworthiness, the synthetic protocol must be self-validating, meaning each intermediate is confirmed via LC-MS and NMR before proceeding.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with the des-acetylated oseltamivir ethyl ester framework (free amine at the C4 position).

  • Isotopic Acetylation: React the precursor with Acetic Anhydride-d6 ( CD3​CO2​O ) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C.

    • Validation checkpoint: LC-MS must show a +3 Da shift corresponding to the intact ethyl ester-d3.

  • Ester Hydrolysis (Impurity C Generation): Treat the resulting Oseltamivir-d3 ethyl ester with 1M aqueous Sodium Hydroxide (NaOH) in a co-solvent of Tetrahydrofuran (THF) at room temperature for 4 hours.

    • Causality: Mild basic hydrolysis selectively cleaves the ethyl ester to the carboxylic acid without epimerizing the chiral centers or cleaving the robust amide bond.

  • Acidification and Isolation: Adjust the pH to 4.0 using 1M HCl to precipitate the zwitterionic Oseltamivir-d3 acid. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Final Validation: Perform 1H-NMR (absence of the acetyl singlet at ~1.9 ppm confirms -CD3 integration) and High-Resolution Mass Spectrometry (HRMS) to confirm isotopic purity >99%.

LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Plasma Biological Matrix (Plasma/Serum) Spike Spike SIL-IS (Oseltamivir-d3 Acid) Plasma->Spike Extraction Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) Spike->Extraction LC UHPLC Separation (C18 Column, Acidic Mobile Phase) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification (Analyte/IS Peak Area Ratio) MS->Data

Figure 1: Self-validating LC-MS/MS workflow utilizing Oseltamivir-d3 EP Impurity C.

MRM Transitions: For clinical PK studies, the multiple reaction monitoring (MRM) transitions are critical. The unlabeled oseltamivir carboxylate is monitored at m/z 285.1 138.1, while the Oseltamivir-d3 carboxylate is monitored at m/z 288.1 141.1[4]. The +3 Da shift in the product ion confirms that the deuterium label is retained on the acetamide fragment during collision-induced dissociation (CID).

References

Sources

Exploratory

Stability and Degradation Kinetics of Oseltamivir-d3 EP Impurity C in Aqueous Solutions: A Technical Whitepaper

Executive Summary In the realm of pharmacokinetic bioanalysis, ensuring the structural integrity of internal standards is as critical as the stabilization of the target analyte. Oseltamivir-d3 EP Impurity C —the stable-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmacokinetic bioanalysis, ensuring the structural integrity of internal standards is as critical as the stabilization of the target analyte. Oseltamivir-d3 EP Impurity C —the stable-isotope-labeled (SIL) analog of oseltamivir carboxylate—serves as the gold-standard internal standard for quantifying the active antiviral metabolite of oseltamivir phosphate. While the ester prodrug is notoriously unstable in aqueous environments, its terminal carboxylic acid (Impurity C) exhibits a more resilient, yet complex, degradation profile. This whitepaper provides an in-depth mechanistic analysis of the aqueous stability of Oseltamivir-d3 EP Impurity C, detailing its degradation pathways, quantitative kinetic data, and a self-validating LC-MS/MS protocol designed to ensure absolute analytical fidelity.

Chemical Profiling & Analytical Significance

Oseltamivir EP Impurity C is chemically designated as (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1]. It is widely recognized under its synonyms: Oseltamivir Acid or Oseltamivir Carboxylate[2].

In clinical and toxicological LC-MS/MS workflows, the deuterated analog (Oseltamivir-d3 EP Impurity C ) is spiked into biological matrices or aqueous standards to correct for extraction recovery variances and matrix-induced ion suppression[3]. Because it acts as the quantitative benchmark, any unrecognized degradation of this SIL-IS in aqueous stock solutions directly translates to systemic quantitative bias (e.g., artificial overestimation of the patient’s active metabolite concentrations). While oseltamivir phosphate rapidly hydrolyzes to this acid in water[4], Impurity C itself is subject to alternative degradation mechanisms when exposed to pH extremes, heat, or oxidative stress[5].

Mechanistic Pathways of Aqueous Degradation

Understanding the causality behind the degradation of Oseltamivir-d3 Impurity C requires analyzing its functional groups. The molecule contains an acetamido group, a primary amine, an ether linkage, and a carboxylic acid. In aqueous solutions, it bypasses ester hydrolysis but remains vulnerable to the following pathways:

  • pH-Driven N,N-Acyl Migration: The most prominent non-oxidative degradation route in aqueous media involves the intramolecular migration of the acetyl group. At elevated temperatures and specific pH ranges (particularly mildly acidic to alkaline), the acetamido group at the C4 position migrates to the adjacent C5 amino group. This reaction yields Isomer I , which can further degrade into Isomer II [5]. This biexponential decay compromises the structural identity of the internal standard.

  • Base-Catalyzed Epimerization: Under strong alkaline stress, the stereocenters on the cyclohexene ring can undergo epimerization, leading to diastereomeric impurities that may co-elute and interfere with chromatographic resolution[6].

  • Oxidative and Photolytic Cleavage: Exposure to reactive oxygen species (ROS) or UV light (254 nm) induces radical-mediated hydroxylation of the cyclohexene ring. Advanced oxidation processes (e.g., UV/H₂O₂) can rapidly degrade the active carboxylate derivative into multiple hydroxylated photoproducts[7].

Degradation_Pathways Parent Oseltamivir-d3 EP Impurity C (Aqueous Carboxylic Acid) Stress_pH Alkaline/Acidic Stress (pH > 8 or pH < 3) Parent->Stress_pH Stress_Ox Oxidative Stress (H2O2 / ROS) Parent->Stress_Ox Stress_UV Photolytic Stress (UV 254 nm) Parent->Stress_UV Deg_Isomer Isomer I & II (N,N-Acyl Migration) Stress_pH->Deg_Isomer Deg_Ox N-Oxides & Hydroxylated Derivatives Stress_Ox->Deg_Ox Deg_Photo Photodegradation Products Stress_UV->Deg_Photo

Fig 1. Primary degradation pathways of Oseltamivir-d3 EP Impurity C in aqueous solutions.

Quantitative Stability Profile

To design robust bioanalytical assays, scientists must rely on empirical kinetic data. Table 1 synthesizes the degradation kinetics of Oseltamivir Carboxylate (Impurity C) under various forced and ambient aqueous conditions.

Table 1: Quantitative Stability Kinetics of Oseltamivir Carboxylate in Aqueous Media
Aqueous ConditionApplied StressTemperaturePrimary Degradation MechanismObserved Stability / Degradation Rate
Cryogenic Storage None (Control)-20°CNoneStable for >2 years (No significant degradation)[3]
Mild Acidic pH 4.070°CN,N-Acyl MigrationBiexponential decay; steady conversion to Isomer I[5]
Strong Acidic 0.1 N HCl80°CAcid-Catalyzed Hydrolysis~10% degradation over 30 minutes[6]
Strong Alkaline 0.1 N NaOH80°CBase-Catalyzed Epimerization~85% degradation over 10 minutes[6]
Oxidative 3% H₂O₂80°CN-Oxidation / Hydroxylation~97% degradation over 2 hours[6]
Photolytic UV (254 nm) + H₂O₂20°CRadical-Mediated HydroxylationRapid decay (k = 1.56 min⁻¹)[7]

Note: While the prodrug oseltamivir phosphate degrades rapidly under these conditions, the data above reflects the subsequent degradation kinetics of the resulting carboxylic acid (Impurity C).

Stability-Indicating LC-MS/MS Experimental Protocol

To empirically verify the integrity of Oseltamivir-d3 Impurity C working solutions, laboratories must employ a self-validating stability-indicating workflow . This protocol ensures that any observed signal loss is definitively attributed to chemical degradation rather than physical losses (e.g., non-specific binding to vial walls) or matrix suppression.

Phase 1: Preparation and Stress Induction
  • Stock Preparation: Dissolve Oseltamivir-d3 Impurity C reference standard in LC-MS grade water to a concentration of 1 mg/mL.

    • Causality: Using pure water without buffers prevents the introduction of nucleophiles that might accelerate degradation. Store immediately at -20°C to restrict thermal kinetic energy, halting acyl migration[3].

  • Aqueous Stress Aliquoting: Transfer 100 µL aliquots into amber glass vials (to prevent baseline photolysis). Apply specific stressors (e.g., adjust to pH 9.0 using 0.1 M NaOH for alkaline stress).

  • Zero-Time (T0) Control: Immediately quench one aliquot. Self-Validation: This establishes the baseline peak area, proving that degradation observed at later time points is strictly due to the applied stress duration.

Phase 2: Quenching and Extraction
  • Reaction Quenching: At designated time points, neutralize the pH using an equivalent volume of 0.1 M HCl (for alkaline stress) or 0.1 M NaOH (for acidic stress).

    • Causality: Instant neutralization halts the N,N-acyl migration pathway, "freezing" the degradation profile for accurate temporal analysis.

  • Solid Phase Extraction (SPE): Process the quenched aqueous samples through a C18 SPE cartridge.

    • Causality: SPE removes inorganic salts introduced during the stress/quenching phase, preventing severe ion suppression in the electrospray ionization (ESI) source[8].

Phase 3: LC-MS/MS MRM Analysis & Mass Balance
  • Chromatographic Separation: Inject 10 µL onto a C18 column using a gradient of methanol and 0.1% aqueous formic acid.

  • MRM Detection: Monitor the specific precursor-to-product ion transition for Oseltamivir carboxylate-d3 (m/z 288.3 → 200.0)[3].

    • Self-Validation (Mass Balance): Concurrently monitor the m/z transitions for known degradants (e.g., Isomer I and hydroxylated products). A stoichiometric increase in degradant peak area corresponding to the decrease in the parent m/z 288.3 peak area proves that chemical degradation—not physical precipitation—has occurred.

LCMS_Workflow S1 1. Aqueous Stock Prep (-20°C) S2 2. Stress Induction S1->S2 S3 3. pH Quenching & SPE S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Mass Balance Validation S4->S5

Fig 2. Self-validating LC-MS/MS workflow for assessing aqueous stability kinetics.

Best Practices for Formulation and Storage

Based on the kinetic data and mechanistic pathways, drug development professionals should adhere to the following guidelines when handling Oseltamivir-d3 EP Impurity C:

  • Thermal Control: Aqueous stock solutions must be stored at -20°C or -70°C. Ex vivo studies demonstrate that the carboxylic acid remains stable in plasma and water for over 191 days when kept below -20°C[8].

  • pH Management: Avoid storing working solutions in alkaline buffers. If dilution is required, use mildly acidic to neutral LC-MS grade water (pH 5.0 - 7.0) to minimize the risk of N,N-acyl migration[5].

  • Photoprotection: Always utilize amber volumetric flasks and autosampler vials to mitigate radical-mediated photodegradation[7].

References

  • [1] Title: COA - Oseltamivir EP Impurity C | Source: kmpharma.in | URL:

  • [7] Title: UV-induced photodegradation of oseltamivir (Tamiflu) in water | Source: connectsci.au | URL:

  • [2] Title: Oseltamivir Acid | CAS 187227-45-8 | Source: lgcstandards.com | URL:

  • [4] Title: An In-depth Technical Guide on the Stability and Degradation Profile of Oseltamivir Esters | Source: benchchem.com | URL:

  • [6] Title: Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Source: nmims.edu | URL:

  • [5] Title: Chemical stability of oseltamivir in oral solution | Source: researchgate.net | URL:

  • [3] Title: Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study | Source: nih.gov | URL:

  • [8] Title: Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study | Source: researchgate.net | URL:

Sources

Foundational

An In-depth Technical Guide on the Mass Fragmentation Pathways of Oseltamivir-d3 EP Impurity C

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a cornerstone in the treatment and prophylaxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections. Its efficacy and safety are contingent not only on the purity of the drug substance but also on the thorough characterization of any impurities that may arise during its synthesis or storage. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict control over these impurities. Oseltamivir EP Impurity C, a known degradation product, is of particular interest due to its potential to impact the quality of the final drug product.

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pathways of a deuterated analogue of this impurity, Oseltamivir-d3 EP Impurity C. Understanding these pathways is paramount for the development of robust and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for the precise quantification of this impurity in pharmaceutical formulations. For researchers, scientists, and drug development professionals, this guide offers field-proven insights into the structural elucidation of this specific impurity, grounded in the principles of mass spectrometry.

Structural Elucidation of Oseltamivir-d3 EP Impurity C

Oseltamivir EP Impurity C is chemically defined as (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid.[1][2][3] Its formation can be attributed to N,N-acyl migration, a process that can be expedited by the presence of moisture.[4][5]

The deuterated analogue, Oseltamivir-d3 EP Impurity C, is commonly utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometric quantification.[5] The "-d3" designation signifies the presence of three deuterium atoms. Evidence suggests that this deuteration is located on the methyl group of the acetamido side chain, a process referred to as methyl deuterium generation.[6] This specific placement of the deuterium labels is a critical factor in predicting and interpreting the mass shifts observed in its fragmentation pattern.

CompoundChemical NameMolecular FormulaMonoisotopic Mass (Da)
Oseltamivir EP Impurity C(3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acidC14H24N2O4284.1736
Oseltamivir-d3 EP Impurity C(3R,4R,5S)-4-(Acetamido-d3)-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acidC14H21D3N2O4287.1924

Experimental Workflow for LC-MS/MS Analysis

The following outlines a typical experimental protocol for the analysis of Oseltamivir-d3 EP Impurity C using liquid chromatography coupled with tandem mass spectrometry. The causality behind these choices is to achieve optimal separation, ionization, and fragmentation for sensitive and specific detection.

Sample Preparation
  • Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the LC-MS/MS system.

  • Protocol:

    • Accurately weigh a suitable amount of the Oseltamivir drug substance or formulation.

    • Dissolve the sample in a diluent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration within the linear range of the instrument.

    • For bioanalytical applications, a protein precipitation step using acetonitrile or methanol containing the internal standard (Oseltamivir-d3 EP Impurity C) is often employed, followed by centrifugation.[7]

    • The resulting supernatant is then transferred to an autosampler vial for injection.

Liquid Chromatography (LC)
  • Objective: To chromatographically separate Oseltamivir-d3 EP Impurity C from the parent drug and other impurities to prevent ion suppression and ensure accurate quantification.

  • Typical Parameters:

    • Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 3.5 µm) is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile) is effective.[8][9] The acidic modifier aids in the protonation of the analyte in positive ion mode.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is typical.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS)
  • Objective: To ionize, isolate, and fragment the analyte to generate a specific fragmentation pattern for identification and quantification.

  • Typical Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is preferred due to the presence of basic amino groups in the molecule.[10][11]

    • Ionization Mode: Positive Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pathway elucidation.

    • Precursor Ion (Q1): For Oseltamivir-d3 EP Impurity C, the protonated molecule [M+H]+ at m/z 288.2 would be selected.

    • Collision Gas: Argon is typically used as the collision gas.

    • Collision Energy: Optimized to achieve the desired fragmentation efficiency.

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (Dissolution/Extraction) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation Injection ESI Ionization (Positive ESI) LC_Separation->ESI Elution Q1 Precursor Ion Selection (Q1 - m/z 288.2) ESI->Q1 Q2 Collision-Induced Dissociation (Q2 - Fragmentation) Q1->Q2 Q3 Product Ion Analysis (Q3 - Detection) Q2->Q3

Caption: A typical workflow for the LC-MS/MS analysis of Oseltamivir-d3 EP Impurity C.

Proposed Mass Fragmentation Pathways of Oseltamivir-d3 EP Impurity C

The following section details the proposed fragmentation pathways for Oseltamivir-d3 EP Impurity C in positive ion ESI-MS/MS. The precursor ion is the protonated molecule, [M+H]+, with an m/z of 288.2. The presence of the three deuterium atoms on the acetyl group results in a 3-dalton mass shift for fragments containing this moiety compared to the non-deuterated impurity.

Primary Fragmentation Pathways

The initial fragmentation events are expected to occur at the most labile bonds following protonation, which is likely to be on one of the nitrogen atoms or the ether oxygen.

  • Loss of Water (-18 Da): Protonation of the carboxylic acid hydroxyl group, followed by the neutral loss of a water molecule, is a common fragmentation pathway for carboxylic acids. This would result in a fragment ion at m/z 270.2 .

  • Loss of the 1-ethylpropoxy group (-88 Da): Cleavage of the C-O bond of the ether linkage can lead to the loss of the 1-ethylpropoxy group as a neutral molecule (C5H12O). This would yield a fragment ion at m/z 200.2 .

  • Loss of the Acetamido-d3 group (-62 Da): Cleavage of the C-N bond connecting the acetamido-d3 group to the cyclohexene ring can result in the loss of this group as a neutral molecule (C2H2D3NO). This would produce a fragment ion at m/z 226.2 .

G Precursor [M+H]+ m/z 288.2 Frag_270 [M+H - H2O]+ m/z 270.2 Precursor->Frag_270 - H2O Frag_200 [M+H - C5H12O]+ m/z 200.2 Precursor->Frag_200 - C5H12O Frag_226 [M+H - C2H2D3NO]+ m/z 226.2 Precursor->Frag_226 - C2H2D3NO

Caption: Primary fragmentation pathways of protonated Oseltamivir-d3 EP Impurity C.

Secondary Fragmentation and Characteristic Product Ions

Further fragmentation of the primary product ions can lead to more stable, smaller ions. These secondary fragmentations provide additional structural confirmation.

  • The fragment at m/z 200.2 can undergo a subsequent loss of the amino group (-17 Da for NH3) to yield a fragment at m/z 183.2 .

  • A more prominent fragmentation pathway for Oseltamivir and its carboxylate metabolite involves the loss of the ether side chain and subsequent rearrangements.[12] For Oseltamivir-d3 EP Impurity C, a key diagnostic fragment would likely arise from the cleavage of the cyclohexene ring.

Based on the fragmentation of Oseltamivir carboxylate, a characteristic fragmentation pathway involves the loss of the 1-ethylpropoxy group followed by the loss of water and CO. For Oseltamivir-d3 EP Impurity C, this would be:

[M+H]+ (m/z 288.2) -> [M+H - C5H12O]+ (m/z 200.2) -> [M+H - C5H12O - H2O]+ (m/z 182.2) -> [M+H - C5H12O - H2O - CO]+ (m/z 154.2)

A particularly informative fragmentation pathway involves the cleavage of the acetamido-d3 side chain. The loss of ketene-d3 (C2D3HO) from the protonated molecule would result in a fragment ion. However, a more likely scenario is the cleavage of the amide bond.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Neutral Loss
288.2270.218.0H2O
288.2226.262.0C2H2D3NO (Acetamido-d3 radical)
288.2200.288.1C5H12O (1-ethylpropoxy radical)
200.2183.217.0NH3
200.2182.218.0H2O
182.2154.228.0CO

Conclusion: A Framework for Confident Identification

The elucidation of the mass fragmentation pathways of Oseltamivir-d3 EP Impurity C is a critical step in the development of robust analytical methods for pharmaceutical quality control. By understanding the fundamental principles of mass spectrometry and leveraging knowledge of the fragmentation of the parent drug, we have proposed a detailed and chemically logical fragmentation scheme for this deuterated impurity. The key to this analysis is recognizing the location of the deuterium labels on the acetamido group, which directly influences the mass-to-charge ratio of the resulting fragment ions.

This guide provides a solid framework for researchers and scientists to confidently identify and quantify Oseltamivir-d3 EP Impurity C. The proposed pathways, coupled with the detailed experimental protocol, serve as a practical resource for method development and validation, ultimately contributing to the safety and efficacy of Oseltamivir-based pharmaceuticals. Further confirmation of these pathways through high-resolution mass spectrometry and the analysis of a certified reference standard would provide the highest level of analytical certainty.

References

  • Yuan, Z., et al. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Chromatography B, 907, 89-95. [Link]

  • Maurer, H. H., & Meyer, M. R. (2016). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Clinical Biochemistry, 49(13-14), 1046-1057. [Link]

  • ResearchGate. Chemical structures of USP Impurities A and C. [Link]

  • Veeprho. Oseltamivir EP Impurity C-D3. [Link]

  • Gupta, A., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 257-264. [Link]

  • CABI. Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range 50-360 amu) and (B) oseltamivir carboxylate (OSTC, m/z 285.1-138.1, scan range 50-360 amu) in the positive ionization mode. [Link]

  • ResearchGate. (PDF) Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. [Link]

  • PubMed. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. [Link]

  • SynThink. 187227-45-8 Oseltamivir EP Impurity C - Reference Standard. [Link]

  • ResearchGate. Mass spectra and structures of major fragments of oseltamivir phosphate (4), oseltamivir carboxylate (2), and the methanolic metabonates 3a and 3b (deuterated form of 3a) and an unknown isomer (1). [Link]

  • Gupta, A., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 257-264. [Link]

  • Asian Journal of Pharmaceutical Analysis. Srinivasa Reddy, Nirmala Nayak, Imran Ahmed, Licto Thomas, Arindam Mukhopadhyay, Saral Thangam*. [Link]

  • KMO Information. COA - Oseltamivir EP Impurity C. [Link]

  • Wang, J., et al. (2021). Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses. PLoS Pathogens, 17(5), e1009558. [Link]

  • Sweeny, D. J., et al. (2010). Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial Agents and Chemotherapy, 54(4), 1435-1441. [Link]

  • Lin, C. C., et al. (2012). Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLoS ONE, 7(10), e46062. [Link]

  • ResearchGate. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of oseltamivir and its metabolite oseltamivir carboxylate in plasma, saliva and urine | Request PDF. [Link]

  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities ASMS 2019 TP 746. [Link]

Sources

Protocols & Analytical Methods

Method

Oseltamivir-d3 EP Impurity C: The Gold Standard Internal Standard for HPLC-MS/MS Bioanalysis of Oseltamivir Carboxylate

Application Note & Protocol Abstract This technical guide provides a comprehensive framework for the use of Oseltamivir-d3 EP Impurity C as an internal standard (IS) for the quantitative analysis of Oseltamivir's active...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This technical guide provides a comprehensive framework for the use of Oseltamivir-d3 EP Impurity C as an internal standard (IS) for the quantitative analysis of Oseltamivir's active metabolite, Oseltamivir Carboxylate, in biological matrices by High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS). Oseltamivir is a prodrug that is rapidly hydrolyzed by esterases in the body to its active form, Oseltamivir Carboxylate (which is chemically identical to European Pharmacopoeia Impurity C).[1][2][] Accurate quantification of this active metabolite is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled (SIL) internal standard, such as Oseltamivir-d3 EP Impurity C, is the state-of-the-art approach to correct for analytical variability, ensuring the highest degree of accuracy and precision.[4][5] This document details the underlying principles, a complete experimental protocol, method validation strategy according to regulatory guidelines, and data interpretation.

Foundational Principles: Causality Behind Experimental Design

The Analyte: Oseltamivir and its Active Metabolite

Oseltamivir is administered as Oseltamivir Phosphate, an ethyl ester prodrug.[6] It is therapeutically inactive until it undergoes extensive first-pass metabolism in the liver, where esterases hydrolyze it into its active form, Oseltamivir Carboxylate .[2][] This active metabolite is the compound of interest for most bioanalytical assays as its concentration correlates with antiviral activity. The European Pharmacopoeia (EP) lists this active metabolite as "Oseltamivir Impurity C"[7], CAS No: 187227-45-8.[][7] Therefore, for the remainder of this document, the target analyte will be referred to as Oseltamivir Carboxylate (Impurity C).

The Imperative for an Internal Standard

Quantitative analysis, especially in complex biological matrices like plasma, is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., extraction losses), injection volume differences, and instrument response drift, particularly ion suppression or enhancement in mass spectrometry.[5][8][9]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing.[8][10] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.

The Superiority of a Stable Isotope-Labeled Internal Standard

The ideal internal standard behaves identically to the analyte throughout the entire analytical process. A stable isotope-labeled (SIL) internal standard, where several hydrogen atoms are replaced with deuterium (²H), is considered the gold standard, especially for LC-MS/MS analysis.[5][9]

Oseltamivir-d3 EP Impurity C is the deuterated analogue of Oseltamivir Carboxylate.[11] Its advantages are profound:

  • Identical Chemical Properties: It has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte.[5]

  • Co-elution: It co-elutes with the analyte, meaning it experiences the exact same matrix effects and instrument conditions at the critical moment of detection.[12]

  • Mass-Based Distinction: It is easily differentiated from the analyte by its slightly higher mass-to-charge ratio (m/z) in the mass spectrometer, preventing any interference with the analyte's signal.[5][13]

This near-perfect chemical mimicry ensures the most reliable correction for any potential analytical variability.[4][14]

cluster_0 In Vivo / Sample Matrix cluster_1 Analytical Workflow Prodrug Oseltamivir Phosphate (Prodrug) Analyte Oseltamivir Carboxylate (Active Metabolite / EP Impurity C) Prodrug->Analyte Hepatic Esterases Quantification Analyte / IS Ratio (Used for Quantification) Analyte->Quantification Measured by HPLC IS Oseltamivir-d3 EP Impurity C (Internal Standard) IS->Quantification Measured by HPLC

Figure 1: Logical relationship between the prodrug, analyte, and internal standard.

Application Protocol: Quantitative Analysis of Oseltamivir Carboxylate

This protocol describes a robust LC-MS/MS method for the quantification of Oseltamivir Carboxylate in human plasma.

Materials and Reagents
  • Reference Standards: Oseltamivir Carboxylate (EP Impurity C), Oseltamivir-d3 EP Impurity C (Internal Standard).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

  • Water: Deionized water, >18 MΩ·cm.

  • Biological Matrix: Drug-free human plasma (with sodium fluoride as an anticoagulant/esterase inhibitor).[13]

  • Equipment: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, analytical balance, centrifuges, vortex mixer, calibrated pipettes.

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Oseltamivir Carboxylate and Oseltamivir-d3 EP Impurity C reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions (for Calibration Curve): Serially dilute the Oseltamivir Carboxylate primary stock solution with 50:50 Methanol:Water to prepare working solutions at concentrations of 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.

  • Working Internal Standard Solution (50 ng/mL): Dilute the Oseltamivir-d3 EP Impurity C primary stock solution with 50:50 Methanol:Water to achieve a final concentration of 50 ng/mL. This solution will be used to spike all samples.

  • Quality Control (QC) Stock: Prepare a separate primary stock of Oseltamivir Carboxylate from a different weighing. Use this to prepare QC working solutions at concentrations corresponding to Low, Medium, and High levels (e.g., 30, 300, 1500 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, or study sample) into the corresponding tubes.

  • For calibration standards and QCs, add 10 µL of the respective Oseltamivir Carboxylate working standard solution. For blanks and unknown samples, add 10 µL of 50:50 Methanol:Water.

  • Add Internal Standard: To all tubes (except the double blank), add 20 µL of the 50 ng/mL Working Internal Standard Solution.

  • Precipitation: Add 200 µL of acetonitrile to all tubes.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial or 96-well plate.

  • Inject into the LC-MS/MS system.

HPLC & Mass Spectrometry Conditions

The following parameters serve as a validated starting point and may be optimized.

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL
MS System AB Sciex 4000 QTRAP or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions Oseltamivir Carboxylate: m/z 285.3 → 138.0Oseltamivir-d3 Carboxylate (IS): m/z 288.3 → 200.0[13]
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Method Validation Strategy per ICH Q2(R2) & FDA Guidelines

A newly developed analytical method must be validated to demonstrate it is fit for its intended purpose.[15][16] The validation process provides objective evidence of the method's performance.[17][18]

Parameter Purpose & Typical Acceptance Criteria
Specificity Demonstrates that the signal is unequivocally from the analyte. Assessed by analyzing blank matrix from at least 6 sources for interferences at the retention times of the analyte and IS.
Linearity & Range Establishes the concentration range over which the method is accurate and precise. A calibration curve of at least 6 non-zero points is analyzed. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy Closeness of measured results to the true value. Assessed by analyzing QC samples at a minimum of 3 concentrations (Low, Med, High). Mean concentration should be within ±15% of nominal (±20% at LLOQ).
Precision Measures the degree of scatter between a series of measurements. Assessed using QC samples. The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). Evaluated as intra-day (repeatability) and inter-day (intermediate precision).[19]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect Evaluates the suppression or enhancement of ionization by co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.
Stability Ensures the analyte is stable throughout the sample lifecycle. Includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Data Analysis & Experimental Workflow Visualization

  • Construct Calibration Curve: For each calibration standard, calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area). Plot this ratio against the nominal concentration of the analyte. Perform a linear regression with a 1/x² weighting.

  • Quantify Samples: Use the regression equation from the calibration curve to calculate the concentration of Oseltamivir Carboxylate in unknown samples and QCs based on their measured Peak Area Ratios.

  • Run Acceptance: An analytical run is deemed acceptable if the calibration standards meet linearity requirements and at least two-thirds of the QC samples (with at least 50% at each level) are within ±15% of their nominal concentrations.

Figure 2: Step-by-step experimental workflow from sample preparation to final report.

Conclusion

The use of Oseltamivir-d3 EP Impurity C as an internal standard provides a robust, reliable, and highly accurate method for the quantification of the active antiviral agent, Oseltamivir Carboxylate, in biological samples. Its nature as a stable isotope-labeled analogue of the analyte makes it the ideal choice for correcting variability in modern LC-MS/MS bioanalysis, ensuring that the generated data meets the stringent requirements of regulatory bodies like the FDA and complies with ICH guidelines.[15][20] This application note provides the foundational knowledge and a validated starting protocol for researchers and drug development professionals to implement this best-practice approach in their laboratories.

References

  • FDA. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. GMP Compliance. [Link]

  • U.S. Food and Drug Administration. (2019, September). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • SynZeal. Oseltamivir & Its Impurities. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Shchukin, S. I., et al. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 52-58. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Natco Pharma (Canada) Inc. (2023, September 19). NAT-OSELTAMIVIR (Oseltamivir phosphate) Product Monograph. [Link]

  • Pharmaffiliates. Oseltamivir-impurities. [Link]

  • Taniyama, M., et al. (2008). Analysis of Oseltamivir Active Metabolite, Oseltamivir Carboxylate, in Biological Materials by HPLC-UV in a Case of Death Following Ingestion of Tamiflu. Legal Medicine, 10(2), 83-87. [Link]

  • Veeprho. Oseltamivir EP Impurity C-D3. [Link]

  • Shchukin, S. I., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal. [Link]

  • Sener, M. T., & Ozden, T. (2010). RP-HPLC Method for Determination of Oseltamivir Phosphate in Capsules and Spiked Plasma. Journal of Liquid Chromatography & Related Technologies, 33(13), 1279-1290. [Link]

  • Drugs.com. (2025, September 24). Oseltamivir Monograph for Professionals. [Link]

  • Saux, M. C., et al. (2007). Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1144-1149. [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2) - Draft version. ICH. [Link]

  • Veeprho. Oseltamivir Impurities and Related Compound. [Link]

  • Scribd. (2020, February 2). Oseltamivir Phosphate Monograph. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Sharma, Y. K., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Journal of Chemistry. [Link]

  • Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. [Link]

  • Ponduri, R., et al. (2018). Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug. Asian Journal of Chemistry, 30(9), 2003-2007. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • BioPharm International. (2026, April 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • USP-NF. (2010, October 1). Oseltamivir Phosphate Capsules. [Link]

  • FDA UNII Search Service. oseltamivir phosphate. [Link]

  • He, B. C., et al. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of separation science, 35(10-11), 1296-1302. [Link]

  • Sharma, Y. K., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. ResearchGate. [Link]

Sources

Application

Quantitative profiling of Oseltamivir impurities using d3 isotopes

Advanced Application Note: Quantitative Profiling of Oseltamivir Impurities Using Isotope Dilution LC-MS/MS Introduction & Scientific Rationale Oseltamivir phosphate is a critical antiviral prodrug utilized globally for...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Quantitative Profiling of Oseltamivir Impurities Using Isotope Dilution LC-MS/MS

Introduction & Scientific Rationale

Oseltamivir phosphate is a critical antiviral prodrug utilized globally for the treatment of influenza. Ensuring the purity of its Active Pharmaceutical Ingredient (API) and accurately monitoring its active metabolite, Oseltamivir carboxylate (Pharmacopeial Impurity C), is paramount for quality control and pharmacokinetic (PK) profiling.

During ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis, biological matrices and formulation excipients frequently cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source. To establish a self-validating analytical system , Stable Isotope Labeling (SIL) using deuterium (d3) isotopes—such as Oseltamivir-d3 and Impurity C-d3—is employed as the gold standard for quantification[1].

Mechanistic Causality of Isotope Dilution:

  • Mass Shift Mechanics: Deuterium labeling shifts the precursor mass by +3 Da (e.g., Oseltamivir m/z 313.1 vs. Oseltamivir-d3 m/z 316.1). This mass difference is sufficient to prevent isotopic cross-talk within the quadrupole mass analyzer, allowing independent monitoring of the heavy isotope [2].

  • Matrix Effect Cancellation: Because the physicochemical properties of the d3-isotope are nearly identical to the unlabeled impurity, they co-elute chromatographically. Any matrix component that suppresses the ionization of the target impurity will simultaneously and proportionally suppress the d3-internal standard (IS). Consequently, the peak area ratio (Light/Heavy) remains perfectly constant, mathematically canceling out matrix effects[3].

Workflow Visualization

Workflow Sample Sample Matrix (API / Plasma) Spike Spike d3-IS (+3 Da Shift) Sample->Spike Extract SPE Extraction & Clean-up Spike->Extract LC UHPLC Separation (Co-elution) Extract->LC ESI ESI+ Ionization (Matrix Effects) LC->ESI Identical RT MS MRM Detection (Light vs Heavy) ESI->MS Ion Suppression Correction Quant Ratio-Based Quantification MS->Quant Area Ratio

Fig 1: Isotope dilution LC-MS/MS workflow demonstrating self-correction of matrix effects.

Materials and Reagents

The selection of appropriate internal standards is critical. When a matched SIL is unavailable for a specific minor impurity (e.g., EP Impurity G), a structurally similar SIL (Oseltamivir-d3) acts as a surrogate IS.

Table 1: Target Analytes and Matched Internal Standards

Analyte Pharmacopeial Name Precursor Ion[M+H]⁺ Matched Internal Standard IS Precursor Ion [M+H]⁺
Oseltamivir Parent Drug 313.1 Oseltamivir-d3 316.1
Oseltamivir Carboxylate EP Impurity C 285.1 Impurity C-d3 288.1

| Oseltamivir Impurity G | EP Impurity G | 357.2 | Oseltamivir-d3 (Surrogate) | 316.1 |

Experimental Protocols

Step 1: Preparation of Standard and Spiking Solutions
  • Prepare primary stock solutions of Oseltamivir, Impurity C, and Impurity G at 1.0 mg/mL in LC-MS grade methanol.

  • Prepare a mixed working internal standard (IS) solution containing Oseltamivir-d3 and Impurity C-d3 at 500 ng/mL in 50% acetonitrile.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

Causality Insight: SPE is chosen over simple protein precipitation to selectively remove phospholipids, which are the primary drivers of ion suppression in positive ESI mode. A Hydrophilic-Lipophilic Balance (HLB) sorbent is utilized because it effectively captures both the hydrophobic prodrug and its polar carboxylate metabolite without requiring pH adjustments [1].

  • Aliquot 200 µL of the sample matrix into a microcentrifuge tube.

  • Spike with 20 µL of the mixed d3-IS solution. Vortex for 30 seconds to ensure isotopic equilibration.

  • Load the sample onto a pre-conditioned HLB SPE cartridge (30 mg/1 cc).

  • Wash with 1 mL of 5% methanol in water to elute highly polar interferences.

  • Elute the target analytes with 1 mL of 0.1% formic acid in acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: UHPLC Separation Parameters

Causality Insight: The addition of 10 mM ammonium formate to the aqueous mobile phase provides the necessary ionic strength and acts as a volatile buffer to stabilize the pH, ensuring consistent protonation [M+H]⁺ of the basic amine groups during ESI [3].

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate + 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (10% B); 0.5–3.0 min (linear to 90% B); 3.0–4.0 min (hold 90% B); 4.1–5.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas: 800 L/hr

Data Presentation: MRM Transitions & Validation

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Oseltamivir 313.1 166.2 100 25
Oseltamivir-d3 (IS) 316.1 166.2 100 25
EP Impurity C 285.1 138.1 100 25

| Impurity C-d3 (IS) | 288.1 | 138.1 | 100 | 25 |

Mechanistic Insight: The product ion m/z 166.2 for Oseltamivir results from the collision-induced loss of the pentyloxy and formamide groups. Because the d3 label is located on the pentyloxy chain, the resulting product ion fragment does not retain the deuterium atoms. This yields an identical product ion (m/z 166.2) for both the light and heavy isotopes, which is a well-documented fragmentation pathway for this molecule [1].

Table 3: Method Validation Summary

Parameter Oseltamivir EP Impurity C Acceptance Criteria
Linear Range 0.5 – 200 ng/mL 2.0 – 800 ng/mL R² > 0.995
LLOQ 0.5 ng/mL 2.0 ng/mL S/N > 10
Matrix Factor 0.98 ± 0.04 1.02 ± 0.05 0.85 – 1.15

| Mean Recovery | 94.4% | 92.7% | 85% – 115% |

Results Interpretation & Self-Validating Checks

To guarantee the trustworthiness of the analytical batch, the protocol mandates two critical system suitability checks:

  • Isotopic Interference Check (Zero Sample): Inject a blank matrix spiked only with the d3-IS. The response at the unlabeled analyte MRM transition must be < 5% of the Lower Limit of Quantification (LLOQ) response. This validates that the d3-IS does not contain unlabelled impurities that could cause false-positive quantification.

  • Matrix Factor (MF) Stability: The MF is calculated as the peak area ratio of the analyte in the presence of matrix versus the absence of matrix. By utilizing the d3-IS, the IS-normalized MF should mathematically approach 1.0 (as demonstrated in Table 3). Deviations beyond ±15% indicate that the IS is failing to adequately track the analyte, prompting an immediate review of the SPE extraction protocol.

References

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis (PMC/NIH).[Link]

  • Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Analytical and Bioanalytical Chemistry (PMC/NIH).[Link]

Method

Application Note: Solid-Phase Extraction (SPE) of Oseltamivir Carboxylate (EP Impurity C) and Oseltamivir-d3 from Biological Matrices

Introduction & Rationale Oseltamivir phosphate is a widely utilized antiviral prodrug prescribed for the treatment of influenza A and B. Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylesterases int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Oseltamivir phosphate is a widely utilized antiviral prodrug prescribed for the treatment of influenza A and B. Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylesterases into its active antiviral moiety, oseltamivir carboxylate[]. Within the context of pharmaceutical development, stability testing, and pharmacopeial standards, this active metabolite is formally classified as Oseltamivir EP Impurity C (CAS: 187227-45-8)[2][3].

Accurate quantification of Oseltamivir EP Impurity C in biological matrices (such as human plasma, serum, and amniotic fluid) is highly critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring[4][5]. Because biological matrices contain complex endogenous proteins and lipids that cause severe ion suppression in mass spectrometry, highly selective sample preparation is required.

To ensure a self-validating and robust analytical system, a stable isotope-labeled internal standard (SIL-IS)—Oseltamivir-d3 EP Impurity C —must be employed. By spiking the SIL-IS directly into the raw biological matrix, it undergoes the exact same extraction losses and matrix suppression as the target analyte, allowing for mathematically perfect correction and ensuring absolute quantitative trustworthiness[4][6].

Pathway OP Oseltamivir Phosphate (Prodrug) Enzyme Hepatic Carboxylesterases (In vivo Hydrolysis) OP->Enzyme OC Oseltamivir Carboxylate (EP Impurity C) Enzyme->OC Target Viral Neuraminidase (Enzyme Target) OC->Target Competitive Inhibition Effect Inhibition of Viral Release Target->Effect Prevents Cleavage

Metabolic activation of Oseltamivir and its mechanism of action as a neuraminidase inhibitor.

Chemical Properties & Mechanistic SPE Strategy

The Causality Behind Sorbent Selection

Oseltamivir EP Impurity C is a zwitterionic molecule. It possesses a basic secondary amine (pKa ~ 7.7) and an acidic carboxylic acid group (pKa ~ 4.2)[][2]. When extracting this analyte from plasma, a Mixed-Mode Strong Cation Exchange (MCX) sorbent is the optimal choice over standard reversed-phase sorbents[5].

The Mechanism: By pre-treating the plasma with a strong acid (e.g., 2% Formic Acid or 0.5 M HClO₄), the pH of the sample is driven below 3.0. At this acidic pH, the carboxylic acid moiety of the analyte is fully protonated (rendering it neutral), while the basic amine remains fully protonated (rendering it positively charged)[5].

This distinct cationic state allows the analyte to bind aggressively to the negatively charged sulfonic acid groups of the MCX sorbent via strong ionic interactions. Because the analyte is locked in place ionically, the scientist can perform aggressive wash steps using 100% organic solvents (like methanol) to strip away neutral lipids and hydrophobic proteins without prematurely eluting the target compound[7]. Elution is only achieved when a high-pH organic solvent is introduced, which deprotonates the amine, breaks the ionic bond, and releases the purified analyte[8].

Arresting Ex Vivo Conversion

A critical challenge in this bioanalysis is the ex vivo conversion of the parent prodrug into the carboxylate metabolite via residual plasma carboxylesterases. If left unchecked, this ongoing hydrolysis artificially inflates the measured concentration of Impurity C. To arrest this enzymatic activity, the biological matrix must be stabilized immediately upon collection using esterase inhibitors (e.g., dichlorvos) or by the rapid acidification step detailed in the protocol below[4][8].

Data Presentation

The following tables summarize the physicochemical properties of the target analytes and the typical validation parameters achieved using this MCX-SPE methodology.

Table 1: Physicochemical Properties of Target Analytes

ParameterOseltamivir EP Impurity COseltamivir-d3 EP Impurity C (SIL-IS)
Chemical Role Active Metabolite / Target AnalyteInternal Standard
Molecular Formula C₁₄H₂₄N₂O₄C₁₄H₂₁D₃N₂O₄
Monoisotopic Mass 284.17 g/mol 287.19 g/mol
Precursor Ion [M+H]⁺ m/z 285.2m/z 288.2
Primary Product Ion m/z 197.1m/z 200.1

Table 2: Typical SPE Performance Metrics in Human Plasma [4][5]

Analyte Concentration LevelMean SPE Recovery (%)Matrix Effect (%)Precision (% CV)Accuracy (%)
Low QC (10 ng/mL)92.7 ± 4.291.9 ± 4.6< 6.598.2
Mid QC (100 ng/mL)94.1 ± 3.896.5 ± 2.1< 4.8101.5
High QC (600 ng/mL)95.5 ± 2.998.2 ± 1.8< 3.299.8

Experimental Protocol: Step-by-Step Methodology

SPE Step1 Step1 Step2 2. Condition & Equilibrate MeOH followed by 2% Formic Acid Step1->Step2 Step3 3. Sample Loading Analyte binds via ionic & hydrophobic forces Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Elution 5% NH4OH in MeOH Neutralizes amine to elute Step4->Step5

Mixed-mode strong cation exchange (MCX) solid-phase extraction workflow.

Phase 1: Sample Pre-treatment
  • Aliquot 200 µL of human plasma (stabilized with K₂EDTA) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (Oseltamivir-d3 EP Impurity C, 100 ng/mL in methanol). Vortex briefly.

  • Add 400 µL of 2% Formic Acid in MS-grade water (or 0.5 M HClO₄)[5].

    • Scientific Rationale: This step denatures plasma proteins, releases bound analytes, drops the pH below 3.0 to ensure the analyte is fully cationic, and halts any residual esterase activity[5][8].

  • Vortex aggressively for 30 seconds, then centrifuge at 10,000 × g for 5 minutes at 4°C.

Phase 2: Solid-Phase Extraction (SPE)

Utilize a 30 mg / 1 cc Mixed-Mode Strong Cation Exchange (MCX) Cartridge.

  • Condition: Pass 1.0 mL of Methanol through the cartridge to wet the polymer bed.

  • Equilibrate: Pass 1.0 mL of 2% Formic Acid in water to prepare the sorbent at the correct acidic pH.

  • Load: Transfer the entire acidic supernatant (~600 µL) from Phase 1 onto the cartridge. Allow it to pass through at a controlled flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water . This removes highly polar, uncharged, and acidic endogenous interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol .

    • Scientific Rationale: This aggressively washes away neutral and hydrophobic lipids. The target analyte remains firmly locked to the sorbent via strong ionic interactions between its protonated amine and the sorbent's sulfonic acid groups.

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

    • Scientific Rationale: The high pH (>10) deprotonates the analyte's amine group, eliminating its positive charge. The ionic bond is broken, allowing the organic solvent to elute the purified analyte.

Phase 3: Post-Extraction and LC-MS/MS Analysis
  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 30:70 v/v)[4].

  • Vortex for 15 seconds and transfer to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system utilizing a C18 or Biphenyl column, operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

References

  • Gupta, A., Guttikar, S., Shrivastav, P. S., & Sanyal, M. (2011). "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Chromatography B. URL:[Link]

  • PLOS One. (2012). "Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats." PLOS One. URL:[Link]

  • Pharmaceutical Chemistry Journal. (2023). "Determination of Oseltamivir in Human Plasma by HPLC-MS/MS." Springer Link / PMC. URL:[Link]

Sources

Application

Application Note: Chromatographic Separation and Bioanalysis of Oseltamivir EP Impurity C Using a Deuterated Internal Standard

Introduction & Mechanistic Background Oseltamivir is a widely prescribed antiviral prodrug utilized in the treatment of influenza. Upon oral administration, it undergoes rapid in vivo hydrolysis by hepatic carboxylestera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Oseltamivir is a widely prescribed antiviral prodrug utilized in the treatment of influenza. Upon oral administration, it undergoes rapid in vivo hydrolysis by hepatic carboxylesterases (CES1) to form its pharmacologically active metabolite, Oseltamivir Carboxylate[1]. In pharmacopoeial and regulatory contexts, this active metabolite is officially designated as Oseltamivir EP Impurity C[2].

Accurate quantification of EP Impurity C in human plasma is critical for pharmacokinetic (PK), therapeutic drug monitoring, and bioequivalence studies[3]. However, bioanalysis is complicated by matrix effects and the potential for ex vivo degradation of the prodrug. To counteract these variables, Oseltamivir-d3 EP Impurity C is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure absolute precision during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].

Metabolism Prodrug Oseltamivir Phosphate (Prodrug) Enzyme Hepatic Carboxylesterases (CES1) Prodrug->Enzyme Hydrolysis Metabolite Oseltamivir Carboxylate (EP Impurity C) Enzyme->Metabolite De-esterification

Figure 1: In vivo metabolic conversion of Oseltamivir to EP Impurity C.

Experimental Design & Causality

The development of this method is grounded in several critical, causality-driven choices designed to create a self-validating analytical system:

  • Ex Vivo Stabilization: Oseltamivir is highly susceptible to continued hydrolysis by blood esterases after sample collection. Sodium fluoride is added to the collection tubes to immediately deactivate these enzymes, preventing the artificial inflation of Impurity C levels prior to extraction[1].

  • Isotope Dilution Strategy: In Electrospray Ionization (ESI), endogenous plasma lipids co-eluting with the target analyte can cause severe ion suppression. Because Oseltamivir-d3 EP Impurity C shares identical physicochemical properties with the unlabeled impurity, it co-elutes exactly and experiences the exact same matrix effects[4]. This proportional suppression makes the Analyte-to-IS ratio a self-correcting metric.

  • Chromatographic Separation: Although MS/MS provides mass selectivity, baseline chromatographic separation of the prodrug from Impurity C is mandatory. If they co-elute, the prodrug can undergo in-source fragmentation inside the mass spectrometer, breaking down into Impurity C and yielding a false-positive signal[3].

Workflow Step1 Plasma Sample Collection (Add Sodium Fluoride to halt CES1) Step2 Spike Internal Standard (Oseltamivir-d3 EP Impurity C) Step1->Step2 Step3 Protein Precipitation (Methanol, Centrifuge at 16,000 x g) Step2->Step3 Step4 LC Separation (C18 Column, Isocratic Elution) Step3->Step4 Step5 MS/MS Detection (ESI+, MRM Mode) Step4->Step5

Figure 2: Bioanalytical workflow for LC-MS/MS quantification using a stable isotope IS.

Analyte & Internal Standard Properties

Table 1: Physicochemical and Mass Spectrometry Properties

Compound Role Molecular Formula Precursor Ion (m/z) Product Ion (m/z)
Oseltamivir Prodrug C16H28N2O4 313.1 166.2
Oseltamivir-d5 IS for Prodrug C16H23D5N2O4 318.1 171.2
Oseltamivir EP Impurity C Active Metabolite C14H24N2O4 285.1 138.1

| Oseltamivir-d3 EP Impurity C | IS for Metabolite | C14H21D3N2O4 | 288.2 | 138.1 |

Sample Preparation Protocol

This protocol utilizes a rapid protein precipitation method designed for high-throughput clinical environments[1].

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood in vacutainers containing sodium fluoride (esterase inhibitor) and potassium oxalate (anticoagulant). Centrifuge immediately to obtain plasma[1].

  • Internal Standard Spiking: Prepare a working solution of Oseltamivir-d3 EP Impurity C at 100 ng/mL in HPLC-grade methanol[1].

  • Protein Precipitation: Transfer 30 μL of the stabilized plasma to a microcentrifuge tube. Add 100 μL of the methanolic IS solution directly to the plasma to simultaneously precipitate proteins and spike the IS[1].

  • Centrifugation: Vortex the mixture vigorously for 30 seconds. Centrifuge at 16,000 × g for 8.0 minutes at 4 °C to pellet the denatured proteins[1].

  • Analysis: Transfer 10 μL of the resulting clear supernatant to an autosampler vial and inject it into the LC-MS/MS system[1].

Self-Validating System Checks (Trustworthiness):

  • Double Blank Injection: Inject unspiked plasma to verify the absence of endogenous peaks at the retention times of Impurity C and the IS[3].

  • IS Tracking: Monitor the absolute peak area of Oseltamivir-d3 EP Impurity C across all injections. A variance of >15% flags an extraction failure or severe matrix anomaly, invalidating that specific sample run.

Chromatographic & MS Conditions

The following conditions are optimized to prevent in-source fragmentation while maintaining a rapid run time suitable for processing over 350 samples per day[5].

Table 2: Liquid Chromatography Parameters

Parameter Condition Rationale
Column Symmetry C18 (100 mm × 4.6 mm, 5 μm) Provides excellent retention and peak shape for polar organic acids[3].
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (30:70, v/v) Ammonium formate buffers the pH to ensure consistent protonation of the amine groups[3].
Elution Mode Isocratic 70% organic modifier allows for rapid elution without gradient re-equilibration time[3].
Flow Rate 1.0 mL/min (Split 70:30 to MS) Maintains optimal linear velocity through the column; splitting ensures only ~300 μL/min enters the MS, maximizing desolvation efficiency[3].
Injection Volume 10 μL Prevents column overloading while maintaining sensitivity.

| Run Time | 2.0 min | Enables ultra-high-throughput analysis[3]. |

Table 3: Mass Spectrometry (MRM) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI) - Positive
Capillary Voltage 4.0 kV
Source Temperature 100 °C
Desolvation Temperature 350 °C

| Collision Gas | Argon |

Results & Discussion

When executing the described methodology, the calibration curve for Oseltamivir EP Impurity C demonstrates exceptional linearity over a concentration range of 0.34–1000 ng/mL[1]. The lower limit of quantification (LLOQ) of 0.34 ng/mL is more than sufficient for tracking the terminal elimination phase in pharmacokinetic studies[1].

The integration of Oseltamivir-d3 EP Impurity C as the internal standard ensures that extraction recoveries—which consistently average >92%—remain highly reproducible[3]. By utilizing an isocratic mobile phase of 10 mM ammonium formate and acetonitrile, the method achieves a rapid 2.0-minute run time while successfully resolving the prodrug from the active metabolite, thereby eliminating the risk of in-source fragmentation artifacts[3].

Sources

Method

Application Note: Spiking Oseltamivir-d3 EP Impurity C in LC-MS/MS Pharmacokinetic Studies

Executive Summary In bioanalytical and pharmacokinetic (PK) studies of the antiviral drug oseltamivir (Tamiflu®), accurate quantification of its active metabolite is critical for determining drug efficacy and systemic ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bioanalytical and pharmacokinetic (PK) studies of the antiviral drug oseltamivir (Tamiflu®), accurate quantification of its active metabolite is critical for determining drug efficacy and systemic exposure. Oseltamivir EP Impurity C (CAS 187227-45-8), chemically known as oseltamivir carboxylate, is the primary active metabolite of the oseltamivir prodrug.

Because oseltamivir carboxylate is highly polar and subject to severe matrix effects during electrospray ionization (ESI), absolute quantitation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a self-validating internal standard. This guide details the methodology for spiking Oseltamivir-d3 EP Impurity C (trideuterated oseltamivir carboxylate) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for extraction recovery variability and ion suppression, ensuring high-fidelity PK data [1].

Mechanistic Background: Prodrug Activation and the Role of Impurity C

Oseltamivir phosphate is an ethyl ester prodrug designed to enhance oral bioavailability. Upon absorption, it is rapidly hydrolyzed by Hepatic Carboxylesterase 1 (CES1) into oseltamivir carboxylate (EP Impurity C) [1]. Up to 80% of an orally administered dose is converted into this active form, which selectively inhibits the neuraminidase enzyme of the influenza virus.

In pharmacopeial standards, this active metabolite is classified as EP Impurity C when evaluating the purity of the prodrug API. However, in PK studies, it is the primary analyte of interest.

G Prodrug Oseltamivir Phosphate (Prodrug / Inactive) Enzyme Hepatic Carboxylesterase 1 (CES1) Prodrug->Enzyme In vivo Hydrolysis Metabolite Oseltamivir Carboxylate (EP Impurity C / Active) Enzyme->Metabolite Cleavage of Ethyl Ester

Fig 1: In vivo metabolic conversion of Oseltamivir to EP Impurity C via CES1.

Ex Vivo Stability & Causality in Sample Preparation

A critical, field-proven challenge in oseltamivir bioanalysis is ex vivo degradation . Blood plasma contains residual esterases that will continue to hydrolyze the oseltamivir prodrug into EP Impurity C after the sample has been collected, artificially inflating the metabolite's PK curve [2].

Expertise & Causality: To prevent this, the experimental design must incorporate one of two self-validating fail-safes:

  • Chemical Inhibition: The addition of an esterase inhibitor (e.g., Dichlorvos at 200 µg/mL) immediately upon blood collection [2].

  • Thermal/Solvent Quenching: Immediate protein precipitation using ice-cold organic solvents (methanol or acetonitrile at -20°C) spiked with the SIL-IS. This denatures the esterases instantly while simultaneously extracting the analytes [3].

By spiking Oseltamivir-d3 EP Impurity C directly into the crash solvent, any volumetric loss or ionization suppression experienced by the endogenous Impurity C is identically mirrored by the d3-isotope, maintaining a constant analyte-to-IS ratio.

Experimental Protocol: LC-MS/MS Workflow

Reagents and Materials
  • Analytes: Oseltamivir Phosphate, Oseltamivir Carboxylate (EP Impurity C).

  • Internal Standard: Oseltamivir-d3 Carboxylate (Oseltamivir-d3 EP Impurity C).

  • Matrices: Blank human plasma (K2-EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Ammonium Acetate.

Step-by-Step Spiking and Extraction Methodology
  • Preparation of SIL-IS Working Solution: Dissolve Oseltamivir-d3 EP Impurity C in 100% Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 15 ng/mL using ice-cold Methanol (-20°C). This serves as the extraction/spiking solvent[3].

  • Sample Aliquoting: Transfer 50 µL of human plasma (thawed on ice) into a 2.0 mL microcentrifuge tube.

  • Spiking & Protein Precipitation: Add 200 µL of the ice-cold SIL-IS working solution to the plasma.

  • Homogenization: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte desorption.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

G Sample Plasma Sample (50 µL) Spike Spike SIL-IS (Oseltamivir-d3 Impurity C) Sample->Spike Vortex Cold Protein Crash (-20°C MeOH) Spike->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge LCMS LC-MS/MS (MRM) m/z 288.2 -> 139.2 Centrifuge->LCMS

Fig 2: Sample preparation and SIL-IS spiking workflow for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: Kinetex HILIC (50 mm × 2.1 mm, 5 µm) or equivalent. HILIC is preferred due to the high polarity of the carboxylate metabolite [1].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 5% A / 95% B, increasing aqueous content to elute the polar analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Oseltamivir (Prodrug): m/z 313.2 → 166.0 [4]

    • Oseltamivir Carboxylate (EP Impurity C): m/z 285.2 → 138.1 [3]

    • Oseltamivir-d3 Carboxylate (SIL-IS): m/z 288.2 → 139.2 [3]

Quantitative Data & Method Validation

When validated according to FDA/EMA bioanalytical guidelines, the use of Oseltamivir-d3 EP Impurity C normalizes matrix effects effectively. Below is a representative data summary demonstrating the reliability of the spiked SIL-IS system [2].

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Recovery (%)Matrix Factor (IS-Normalized)
Oseltamivir (Prodrug) 0.50.5 – 2002.1 – 4.5%3.2 – 5.1%94.4%0.98 ± 0.03
Oseltamivir Carboxylate (EP Impurity C) 2.02.0 – 8001.9 – 3.7%2.4 – 4.8%92.7%1.01 ± 0.02

Note: An IS-normalized Matrix Factor close to 1.00 indicates that the Oseltamivir-d3 spike perfectly compensates for any ion suppression caused by endogenous plasma phospholipids.

References

  • The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans. PLOS One (2017).[Link]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis (2013).[Link]

  • Efficacy of oseltamivir treatment in influenza virus-infected obese mice. bioRxiv (2021).[Link]

  • Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid. Antimicrobial Agents and Chemotherapy (2008).[Link]

Technical Notes & Optimization

Troubleshooting

Resolving chromatographic co-elution of Oseltamivir-d3 EP impurity C

Guide: Resolving Chromatographic Co-elution of Oseltamivir-d3 and EP Impurity C Welcome to the technical support guide for resolving a common challenge in the chromatographic analysis of Oseltamivir: the co-elution of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Resolving Chromatographic Co-elution of Oseltamivir-d3 and EP Impurity C

Welcome to the technical support guide for resolving a common challenge in the chromatographic analysis of Oseltamivir: the co-elution of its deuterated internal standard, Oseltamivir-d3, with European Pharmacopoeia (EP) Impurity C. This guide is designed for researchers, analytical scientists, and drug development professionals seeking a robust and reliable separation for accurate quantification.

As Senior Application Scientists, we understand that chromatographic resolution is a product of fundamental chemical principles. This guide will not only provide step-by-step instructions but will also delve into the physicochemical rationale behind each strategic choice, empowering you to troubleshoot effectively and build a self-validating, robust analytical method.

Section 1: Understanding the Analytes - The Key to Separation

Q1: What are the critical structural and physicochemical differences between Oseltamivir-d3 and Oseltamivir EP Impurity C that I can exploit for separation?

A1: Understanding the subtle yet significant differences between your analytes is the foundation of effective method development. While Oseltamivir-d3 is structurally almost identical to the parent drug, Oseltamivir, EP Impurity C has a critical distinction that we can leverage.

  • Oseltamivir is an ethyl ester prodrug.[1] For the purpose of chromatographic separation by UV or standard mass spectrometry, its deuterated form, Oseltamivir-d3 , behaves identically. It possesses a primary amine group, making it basic.

  • Oseltamivir EP Impurity C is the active metabolite of Oseltamivir, also known as Oseltamivir Carboxylate or Oseltamivir Acid.[2][3][4] The key difference is that the ethyl ester group has been hydrolyzed to a carboxylic acid group.[2]

This makes Impurity C an amphoteric compound, possessing both a basic primary amine and an acidic carboxylic acid. This dual ionizable nature is the primary handle for manipulating its retention behavior relative to Oseltamivir.

Table 1: Physicochemical Properties of Oseltamivir and EP Impurity C

PropertyOseltamivir / Oseltamivir-d3Oseltamivir EP Impurity CRationale for Separation
Chemical Structure Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate [5](3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid [6]The ester vs. acid functional group is the main structural difference.
Primary Amine (pKa) ~7.7[7]~7.7Both compounds have a basic amine, which will be protonated (charged) at acidic pH.
Acidic Group (pKa) N/A (Ester is non-ionizable)~3-5 (Estimated for carboxylic acid)This is the critical difference. The charge of Impurity C can be manipulated with pH, while Oseltamivir's charge is only affected at the amine.
Overall Character BasicAmphoteric (Acidic and Basic)The amphoteric nature of Impurity C makes its retention highly sensitive to mobile phase pH.

Section 2: Initial Assessment & Diagnosis

Q2: My chromatogram shows a single, slightly asymmetrical peak for Oseltamivir-d3 and Impurity C. How can I definitively confirm co-elution?

A2: Visual inspection is the first step, but it is not sufficient. A peak may appear symmetrical but still contain multiple components.[8] A systematic diagnosis is required.

  • Visual Cues: Look for subtle signs of asymmetry. A "shoulder" on the peak or a "tail" that declines gradually are strong indicators of an underlying impurity.[9]

  • Diode Array Detector (DAD/PDA) Analysis: If your HPLC system is equipped with a DAD, perform a peak purity analysis. This tool collects multiple UV spectra across the peak's profile. If the spectra are not identical from the upslope to the downslope, it confirms that multiple chromophores are present, indicating co-elution.[8][9]

  • Mass Spectrometry (MS) Analysis: An LC-MS system provides the most definitive evidence. By examining the mass spectra across the peak, you can identify the different mass-to-charge ratios (m/z) for Oseltamivir-d3 and Impurity C co-eluting at the same retention time.

A Observe Chromatogram B Is peak shape asymmetrical (shoulder, tailing)? A->B C Perform Peak Purity Analysis (DAD or MS) B->C Yes F Peak is likely pure. No co-elution detected. B->F No D Spectra consistent across peak? C->D E Co-elution Confirmed: Proceed to Troubleshooting D->E No D->F Yes

Caption: Diagnostic workflow for confirming co-elution.

Section 3: Systematic Troubleshooting Guide

Q3: Where should I start troubleshooting? What is the most effective parameter to adjust first to resolve Oseltamivir-d3 and Impurity C?

A3: The most powerful and logical starting point is mobile phase pH .[9][10] As established in Section 1, the primary chemical difference between the two molecules is the ionizable carboxylic acid on Impurity C. By changing the pH of the mobile phase, you directly alter the charge state of Impurity C, causing a significant shift in its hydrophobicity and interaction with the reversed-phase column, while having a more predictable effect on Oseltamivir. This approach targets the fundamental chemical difference to maximize changes in selectivity (α), a key factor in the resolution equation.

Low_Oseltamivir Oseltamivir (Basic) Amine: -NH3+ (Charged) Ester: Neutral Overall: Hydrophilic High_Oseltamivir Oseltamivir (Basic) Amine: -NH3+ (Charged) Ester: Neutral Overall: Hydrophilic Low_ImpurityC Impurity C (Amphoteric) Amine: -NH3+ (Charged) Acid: -COOH (Neutral) Overall: More Hydrophobic than Oseltamivir High_ImpurityC Impurity C (Amphoteric) Amine: -NH3+ (Charged) Acid: -COO- (Charged) Overall: Very Hydrophilic Result Expected Outcome: At low pH, Impurity C is more retained. At higher pH, Impurity C is less retained. This differential shift enables separation.

Caption: Effect of mobile phase pH on analyte ionization state.

Q4: How do I design and execute a mobile phase pH scouting experiment?

A4: A systematic pH scouting study is the most efficient way to find the optimal pH for separation. This involves analyzing your sample mixture using mobile phases prepared at several different pH values.

Experimental Protocol: pH Scouting for Oseltamivir/Impurity C Separation

Objective: To determine the optimal mobile phase pH for achieving baseline resolution (Rs > 1.5) between Oseltamivir-d3 and EP Impurity C.

Materials:

  • HPLC/UHPLC system with UV or MS detector.

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A Buffers: 20 mM Ammonium formate or potassium phosphate.

  • Acids/Bases for pH adjustment: Formic acid, phosphoric acid, ammonium hydroxide.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Sample: Solution containing Oseltamivir-d3 and EP Impurity C.

Procedure:

  • Establish Baseline: Inject your sample using your current (co-eluting) method to serve as a baseline for comparison.[10]

  • Prepare Aqueous Buffers: Prepare three separate batches of your aqueous mobile phase (e.g., 20 mM ammonium formate in water). Adjust the pH of each to the following setpoints using a calibrated pH meter:

    • pH 2.8: (Below the pKa of the carboxylic acid)

    • pH 4.5: (Near the pKa of the carboxylic acid)

    • pH 6.0: (Above the pKa of the carboxylic acid, but below the pKa of the amine)

    • Note: Always measure the pH of the aqueous component before mixing with the organic modifier. Ensure the chosen pH range is compatible with your column's specifications.

  • Data Collection:

    • For each pH condition, thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).

    • Use an identical gradient program for each run (e.g., 5-95% B over 10 minutes).

    • Inject the sample and record the chromatogram.

  • Analysis and Comparison:

    • Create a table to compare the retention time (RT) of both peaks and the resolution (Rs) between them at each pH condition.

    • Identify the pH that provides the greatest separation. You will likely observe that the retention time of Impurity C changes significantly with pH, while the retention of Oseltamivir-d3 remains more stable.

Table 2: Hypothetical Results of a pH Scouting Experiment

Mobile Phase pHOseltamivir-d3 RT (min)EP Impurity C RT (min)Resolution (Rs)Observation
2.8 4.524.851.8 Baseline separation achieved. Impurity C is more retained as its carboxylic acid is neutral.
4.5 4.504.550.4 Poor resolution. Impurity C is partially ionized, leading to peak broadening and unpredictable retention.
6.0 4.484.211.6 Separation achieved. Impurity C is now less retained (elutes earlier) as its carboxylic acid is fully ionized (charged).

Q5: Adjusting the pH improved separation, but it's still not perfect (Rs < 1.5). What is the next logical step?

A5: If pH optimization alone is insufficient, the next steps involve modifying other parameters that influence selectivity (α).

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity.[11] If you are using acetonitrile (ACN), switch to methanol, or vice versa. Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic ACN, which can change the elution order or improve the spacing between peaks. Run the same pH experiment with the alternative solvent.

  • Optimize the Gradient: If using a gradient elution, make the slope shallower around the time your compounds elute.[9] A slower, more gradual increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, often enhancing the resolution of closely eluting peaks.

Q6: I've optimized the mobile phase (pH, solvent, gradient) and still have co-elution. Should I consider changing the column?

A6: Yes. If extensive mobile phase optimization fails, the interaction between your analytes and the stationary phase is likely not selective enough. Changing the column chemistry is the next powerful step.[9][11]

  • Move Beyond C18: While C18 columns are excellent workhorses, they separate primarily based on hydrophobicity. Your analytes are structurally very similar.

  • Consider a Phenyl-Hexyl Phase: This type of column can provide alternative selectivity through π-π interactions with the cyclohexene ring present in both molecules. Small differences in the orientation of the molecules can lead to significant changes in retention.

  • Try a Polar-Embedded Phase (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This can offer a different selectivity mechanism, especially for compounds with polar functional groups like the amine and carboxylic acid on your analytes.

Section 4: Summary and Global Troubleshooting Strategy

Q7: Can you summarize the entire troubleshooting workflow in a single diagram?

A7: Certainly. The key to success is a systematic, logical progression from the most impactful and easiest-to-change parameters (mobile phase) to more involved changes (stationary phase).

Start Co-elution Confirmed (Rs < 1.5) Step1 Step 1: Mobile Phase pH Scouting (e.g., pH 2.8, 4.5, 6.0) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Step 2: Change Organic Modifier (Acetonitrile <-> Methanol) Check1->Step2 No End Method Optimized: Resolution Achieved Check1->End Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Step 3: Optimize Gradient Slope (Make shallower around elution time) Check2->Step3 No Check2->End Yes Check3 Resolution > 1.5? Step3->Check3 Step4 Step 4: Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) Check3->Step4 No Check3->End Yes Check4 Resolution > 1.5? Step4->Check4 Step5 Step 5: Fine-Tune (Temperature, Flow Rate) Check4->Step5 No Check4->End Yes Step5->End

Caption: Complete troubleshooting workflow for resolving co-elution.

References

  • Vertex AI Search, "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC". Accessed April 3, 2026.
  • Vertex AI Search, "Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Vertex AI Search, "strategies for improving resolution of closely eluting compounds - Benchchem". Accessed April 3, 2026.
  • Vertex AI Search, "a-stability-indicating-lc-method-for-oseltamivir-phosphate.pdf - TSI Journals". Accessed April 3, 2026.
  • Vertex AI Search, "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed". Accessed April 3, 2026.
  • Vertex AI Search, "Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - CDC Stacks". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir Phosphate Monograph | PDF - Scribd". Accessed April 3, 2026.
  • Vertex AI Search, "How to Resolve GC-MS Peak Overlap in High-Resolution Work". Accessed April 3, 2026.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "resolving co-elution issues in Fructosyl- methionine chromatography | Benchchem". Accessed April 3, 2026.
  • Vertex AI Search, "development of solid oral dosage form containing oseltamivir for use in the treatment of influenza". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir (as phosphate) 75 mg Capsules (Macleods Pharmaceuticals Ltd), IN016 WHOPAR part 6 - Extranet Systems". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir". Accessed April 3, 2026.
  • Vertex AI Search, "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs". Accessed April 3, 2026.
  • Vertex AI Search, "Structures of oseltamivir phosphate (prodrug) and oseltamivir carboxylate (active metabolite).
  • Vertex AI Search, "Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem". Accessed April 3, 2026.
  • Vertex AI Search, "Chemical structures of USP Impurities A and C.
  • Vertex AI Search, "Oseltamivir | C16H28N2O4 | CID 65028 - PubChem - NIH". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir EP Impurity C-D3 - Veeprho". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan - PMC". Accessed April 3, 2026.
  • Vertex AI Search, "Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations | Journal of Antimicrobial Chemotherapy | Oxford Academic". Accessed April 3, 2026.
  • Vertex AI Search, "Public Assessment Report Scientific discussion Oseltamivir Zentiva 30 mg, 45 mg and 75 mg hard capsules (oseltamivir)
  • Vertex AI Search, "Oseltamivir impurity C EP Reference Standard Sigma Aldrich". Accessed April 3, 2026.
  • Vertex AI Search, "Oseltamivir Uses and its Impurities - Simson Pharma Limited". Accessed April 3, 2026.
  • Vertex AI Search, "EUROPEAN PHARMACOPOEIA 11.4 To aid users the index includes a reference to the supplement in which the latest version of a text". Accessed April 3, 2026.
  • Vertex AI Search, "COA - Oseltamivir EP Impurity C". Accessed April 3, 2026.

Sources

Optimization

Minimizing ion suppression for Oseltamivir-d3 EP impurity C in LC-MS

Topic: Minimizing Ion Suppression for Oseltamivir-d3 EP Impurity C Welcome to the advanced troubleshooting portal for bioanalytical scientists. This guide addresses the critical challenges of matrix effects and ion suppr...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Ion Suppression for Oseltamivir-d3 EP Impurity C

Welcome to the advanced troubleshooting portal for bioanalytical scientists. This guide addresses the critical challenges of matrix effects and ion suppression when analyzing Oseltamivir EP Impurity C (the active carboxylate metabolite of oseltamivir)[1] using its stable isotope-labeled internal standard (SIL-IS), Oseltamivir-d3 EP Impurity C[2].

Because Oseltamivir Impurity C is a highly polar zwitterion, it elutes early in reversed-phase liquid chromatography (RP-LC), making it highly susceptible to co-eluting endogenous matrix components[3].

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I experiencing a drastic loss of signal for Oseltamivir-d3 EP Impurity C in plasma samples compared to neat solvent injections? Causality: This is a classic matrix effect driven by ESI droplet surface competition . When endogenous phospholipids (e.g., glycerophosphocholines) from the plasma matrix co-elute with Oseltamivir-d3 Impurity C, they aggressively compete for the limited excess charge and surface area on the electrospray droplets. Because phospholipids possess high surface activity, they force the polar Oseltamivir-d3 molecules into the droplet interior. This physical displacement prevents the analyte from transitioning into the gas phase, effectively "suppressing" the mass spectrometric signal.

Q2: I am using Oseltamivir-d3 Impurity C as an internal standard. Shouldn't it perfectly correct for the ion suppression of the unlabeled analyte? Causality: In theory, a SIL-IS corrects for matrix effects. However, deuterium-labeled compounds often exhibit a deuterium isotope effect in RP-LC. The substitution of hydrogen with deuterium slightly reduces the molecule's lipophilicity, causing Oseltamivir-d3 Impurity C to elute slightly earlier than unlabeled Oseltamivir Impurity C. If a sharp phospholipid peak elutes at this exact moment, the steep gradient of ion suppression exposes the analyte and the SIL-IS to different matrix environments. This leads to unequal suppression factors, causing the internal standard to fail in its corrective role.

Q3: How can I adjust my mobile phase to minimize this absolute matrix effect without losing chromatographic retention? Causality: Counterintuitively, using high concentrations of mobile phase additives can worsen ion suppression. A pharmacokinetic validation study demonstrated that the absolute matrix effects for Oseltamivir Carboxylate were minimized when the mobile phase contained exactly 2.5 mM formic acid[4]. Higher concentrations (e.g., 50–500 mM) oversaturate the ESI droplets with electrolyte ions, which compete with the target analyte for ionization, thereby suppressing the ESI-based response[4].

Part 2: Experimental Protocols & Self-Validating Systems
Protocol A: Post-Column Infusion to Map Ion Suppression Zones

Purpose: To visually map where invisible matrix components are suppressing the Oseltamivir-d3 signal during the chromatographic run, allowing you to adjust your gradient or sample cleanup.

Step-by-Step Methodology:

  • Preparation: Fill a syringe pump with a neat solution of Oseltamivir-d3 EP Impurity C (e.g., 100 ng/mL in 50% Methanol).

  • Integration: Connect the syringe pump to a zero-dead-volume Tee-junction placed directly between the analytical LC column and the ESI source.

  • Infusion: Set the syringe pump to infuse at a constant rate (e.g., 10 µL/min).

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) onto the LC column using your standard gradient method.

  • Detection: Monitor the MRM transition for Oseltamivir-d3 Impurity C (m/z 288.3 → 200.0)[4].

Self-Validation Step: The resulting chromatogram should ideally be a flat, elevated baseline. Any sudden dips in the baseline indicate zones of severe ion suppression. If the retention time of your analyte falls into one of these dips, the protocol validates that your current chromatography or extraction method is insufficient and must be altered.

PostColumn LC LC Pump (Matrix Gradient) Col Analytical Column (C18 / HILIC) LC->Col Flow Tee Tee Junction Col->Tee Eluent Syr Syringe Pump (Constant IS Infusion) Syr->Tee 10 µL/min ESI ESI Source Tee->ESI Mixed Flow MS Mass Spectrometer (MRM Detection) ESI->MS Ions

Workflow for diagnosing ion suppression using a post-column infusion setup.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Purpose: To selectively extract the zwitterionic Oseltamivir-d3 Impurity C while aggressively washing away ion-suppressing phospholipids[5].

Mechanistic Rationale: Oseltamivir Impurity C contains a carboxylic acid (pKa ~3.0) and an amine (pKa ~7.7). By highly acidifying the sample, the carboxylic acid becomes neutral and the amine becomes positively charged. The molecule now behaves as a cation, allowing it to bind strongly to a sulfonic acid cation-exchange sorbent[5].

Step-by-Step Methodology:

  • Pre-treatment: Mix 100 µL of plasma with 400 µL of 0.5 M HClO₄ to precipitate proteins and acidify the sample[5]. Centrifuge at 10,000 × g for 5 mins.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic acid in water through a strong cation-exchange SPE cartridge (e.g., 30 mg sorbent)[5].

  • Loading: Load the acidified supernatant onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes salts), followed by 1 mL of Methanol (removes neutral lipids and phospholipids)[5].

  • Elution: Elute the analyte with 1 mL of 5% NH₄OH in Methanol[5]. The basic pH deprotonates the amine, breaking the ionic interaction and releasing the compound.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Self-Validation Step: Calculate the Matrix Factor (MF) by dividing the peak area of Oseltamivir-d3 spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 validates that the cleanup has successfully eliminated ion suppression.

SPE N1 1. Pre-treatment (Plasma + 0.5M HClO4) N2 2. Conditioning (MeOH -> 2% Formic Acid) N1->N2 N3 3. Loading (Acidified Supernatant) N2->N3 N4 4. Washing (2% Formic Acid -> MeOH) N3->N4 N5 5. Elution (5% NH4OH in MeOH) N4->N5

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for zwitterionic analytes.

Part 3: Quantitative Data Presentation

The choice of sample preparation directly dictates the degree of ion suppression. The table below summarizes the quantitative performance of different extraction methods for Oseltamivir Carboxylate based on established bioanalytical parameters[3][6].

Sample Preparation MethodAbsolute Matrix Factor (MF)Extraction Recovery (%)Phospholipid RemovalCost / Throughput
Protein Precipitation (PPT) 0.40 - 0.60 (Severe Suppression)> 95%PoorLow / High
Liquid-Liquid Extraction (LLE) 0.80 - 0.90 (Mild Suppression)50% - 70%ModerateLow / Medium
Mixed-Mode SPE (MCX) 0.95 - 1.05 (Negligible Suppression)> 90%ExcellentHigh / Medium
References
  • LGC Standards. Oseltamivir Acid | CAS 187227-45-8. 1

  • Veeprho. Oseltamivir EP Impurity C | CAS 187227-45-8. 2

  • PLOS One. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. 5

  • Asian Journal of Pharmaceutical Analysis. Simultaneous quantification of Oseltamivir and its active metabolite, oseltamivir carboxylate in human plasma.6

  • ResearchGate. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. 3

  • PMC / National Institutes of Health. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Oseltamivir-d3 EP Impurity C Retention

Welcome to our dedicated technical support center for optimizing the chromatographic separation of Oseltamivir-d3 and its related compounds. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for optimizing the chromatographic separation of Oseltamivir-d3 and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of Oseltamivir and its impurities. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and refine your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing poor retention and peak shape for Oseltamivir EP Impurity C on our C18 column. What are the likely causes and how can we improve this?

A1: Poor retention and peak shape for Oseltamivir EP Impurity C, also known as Oseltamivir Carboxylic Acid, on a traditional C18 column is a common challenge.[1][2] This issue primarily stems from the high polarity of Impurity C.

Causality Explained:

  • High Polarity of Impurity C: Oseltamivir EP Impurity C is the active metabolite of Oseltamivir and possesses a free carboxylic acid group, making it significantly more polar than the parent drug, Oseltamivir.[2]

  • Mechanism of Reversed-Phase Chromatography: In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase (like C18) is non-polar, and the mobile phase is polar.[3][4][5] Separation is based on hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and are retained longer. Highly polar compounds, like Impurity C, have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, leading to early elution and poor retention.[6]

Troubleshooting and Optimization Strategies:

  • Mobile Phase pH Adjustment: The ionization state of Impurity C is critical. The pKa of the carboxylic acid group influences its polarity.

    • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid. This ensures the analyte is in its neutral, less polar form, thereby increasing its interaction with the C18 stationary phase and improving retention.[7] For many carboxylic acids, a pH of 2.5 to 3.0 is a good starting point.[8]

  • Increase Aqueous Component in the Initial Mobile Phase: A higher percentage of the aqueous component (e.g., water or buffer) at the beginning of the gradient will create a more polar mobile phase, which can help to retain polar analytes on the non-polar column.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which helps to retain polar compounds through secondary interactions.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Q2: Our baseline is drifting significantly during our gradient elution for Oseltamivir-d3 analysis. What are the common causes of baseline drift in gradient HPLC?

A2: Baseline drift during a gradient run is a frequent issue in HPLC and can obscure small impurity peaks.[9] The primary causes are related to the mobile phase composition and the detector settings.

Root Causes of Baseline Drift:

  • Mismatched UV Absorbance of Mobile Phase Solvents: If the organic and aqueous components of your mobile phase have different UV absorbance at the detection wavelength, the baseline will shift as the solvent composition changes throughout the gradient.

  • Contaminated Mobile Phase: Impurities in your solvents, especially in the solvent that increases in concentration during the gradient, will cause the baseline to rise.

  • Temperature Fluctuations: Changes in the column temperature can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift.

  • Inadequate Equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between runs will result in a drifting baseline in subsequent analyses.[10]

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize impurities.[11]

  • Solvent Absorbance Matching: If possible, add a small amount of the stronger-absorbing solvent to the weaker-absorbing solvent to balance their UV absorbance.

  • Use a Reference Wavelength: Many modern detectors allow for the use of a reference wavelength to subtract out baseline drift.

  • Ensure Proper Degassing: Dissolved gases in the mobile phase can cause baseline noise and drift.[11]

  • Adequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Gradient Optimization for Oseltamivir-d3 and Impurity C

This guide provides a step-by-step workflow for developing a robust gradient method to separate Oseltamivir-d3 and the highly polar Impurity C.

Workflow Diagram:

Gradient_Optimization_Workflow cluster_Initial_Scouting Phase 1: Initial Scouting Runs cluster_Gradient_Refinement Phase 2: Gradient Refinement cluster_Final_Optimization Phase 3: Final Optimization Scout1 Isocratic Hold at 5% Organic Scout2 Isocratic Hold at 95% Organic Scout1->Scout2 Determine Elution Window Scout3 Fast Linear Gradient (5-95% in 5 min) Scout2->Scout3 Adjust_Slope Adjust Gradient Slope Scout3->Adjust_Slope Initial Separation Data Introduce_Hold Introduce Isocratic Holds Adjust_Slope->Introduce_Hold Optimize_pH Optimize Mobile Phase pH Introduce_Hold->Optimize_pH Fine_Tune Fine-Tune Flow Rate & Temperature Optimize_pH->Fine_Tune Refined Separation Validate Method Validation Fine_Tune->Validate End End: Robust Method Validate->End Start Start: Define Analytes (Oseltamivir-d3, Impurity C) Start->Scout1

Caption: A systematic workflow for HPLC gradient optimization.

Experimental Protocol:

Objective: To achieve baseline separation of Oseltamivir-d3 and Oseltamivir EP Impurity C with good peak shape.

Materials:

  • HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Oseltamivir-d3 and Oseltamivir EP Impurity C reference standards

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for pH adjustment)

Procedure:

  • Initial Scouting Runs:

    • Run 1 (Isocratic 5% Acetonitrile): To determine the retention of the most polar analyte (Impurity C).

    • Run 2 (Isocratic 95% Acetonitrile): To determine the retention of the least polar analyte (Oseltamivir-d3).

    • Run 3 (Fast Linear Gradient): A rapid gradient from 5% to 95% acetonitrile in 5-10 minutes to get a general idea of the separation.

  • Gradient Refinement:

    • Adjust Gradient Slope: Based on the scouting runs, calculate an appropriate gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.

    • Introduce Isocratic Holds: If necessary, add isocratic holds at the beginning of the gradient to improve the retention of Impurity C, or in the middle of the gradient to improve the separation between the two compounds.

    • Optimize Mobile Phase pH: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5) to find the optimal pH for peak shape and retention of Impurity C.

  • Final Optimization:

    • Fine-Tune Flow Rate and Temperature: Make small adjustments to the flow rate and column temperature to further optimize resolution and analysis time.

    • Method Validation: Once a suitable method is developed, perform validation experiments to ensure its robustness, accuracy, and precision.

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in WaterWater pH 3.0 (H3PO4)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-40% B in 15 min10-50% B in 10 min5-35% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Column Temp. 30 °C35 °C25 °C
Retention Time (Impurity C) 3.5 min4.2 min5.1 min
Retention Time (Oseltamivir-d3) 12.8 min10.5 min15.3 min
Resolution 1.82.12.5
Q3: We are using Oseltamivir-d3 as an internal standard. Will the deuterium labeling affect its retention time compared to unlabeled Oseltamivir?

A3: Yes, deuterium labeling can slightly affect the retention time of a compound in reversed-phase HPLC. This is known as the "isotope effect."

Scientific Explanation:

  • Van der Waals Interactions: The primary interaction in reversed-phase chromatography is hydrophobic (van der Waals) forces between the analyte and the non-polar stationary phase.[5]

  • C-D vs. C-H Bonds: Deuterium (D) is heavier than protium (H), and the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to subtle differences in the molecule's overall size, shape, and polarizability.

  • Effect on Retention: In most cases, the deuterated compound will have a slightly shorter retention time than its unlabeled counterpart. This is because the smaller effective size of the deuterated molecule can lead to slightly weaker van der Waals interactions with the stationary phase. However, the effect is usually very small and may not be noticeable with all analytical methods.

Practical Implications:

  • Co-elution is Unlikely a Problem: The difference in retention time is typically small enough that it will not interfere with the quantification of the unlabeled analyte, especially if the peaks are sharp and well-resolved.

  • Method Validation is Key: It is crucial to validate your method using both the labeled and unlabeled standards to confirm that there is no significant interference and that the method is suitable for its intended purpose.

Logical Relationship Diagram:

Isotope_Effect cluster_Properties Molecular Properties cluster_Interactions Chromatographic Interactions cluster_Outcome Chromatographic Outcome Deuterium Deuterium (D) > Protium (H) in mass Bond C-D bond is shorter & stronger than C-H Deuterium->Bond Size Slightly smaller molecular size Bond->Size VdW Weaker van der Waals interactions with stationary phase Size->VdW Retention Slightly shorter retention time for deuterated compound VdW->Retention

Caption: The impact of deuterium labeling on HPLC retention.

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Retrieved from [Link]

  • Ameti, A., Slavkovska, J., & Starkoska, K. (2012). A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES. Macedonian Pharmaceutical Bulletin, 58(1, 2), 35-42.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate in Bulk Drug & in Dosage. Retrieved from [Link]

  • TSI Journals. (n.d.). A stability indicating LC method for oseltamivir phosphate. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting: A System Monitoring Approach. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Retrieved from [Link]

  • PMC. (2025, May 7). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of USP Impurities A and C. Retrieved from [Link]

  • Scribd. (2020, February 2). Oseltamivir Phosphate Monograph. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Oseltamivir HCl. Retrieved from [Link]

  • SEINE PHARMA PVT LTD. (n.d.). CAS 187227-45-8 Oseltamivir EP Impurity C. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oseltamivir-impurities. Retrieved from [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017, August 8). Development of RP-HPLC method for the estimation of Oseltamivir in pharmaceutical dosage form. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2020, May 25). Public Assessment Report Scientific discussion Oseltamivir Zentiva 30 mg, 45 mg and 75 mg hard capsules (oseltamivir). Retrieved from [Link]

  • Extranet Systems. (2017, June 6). Oseltamivir (as phosphate) 75 mg Capsules (Macleods Pharmaceuticals Ltd), IN016 WHOPAR part 6. Retrieved from [Link]

Sources

Optimization

Improving ionization efficiency of Oseltamivir-d3 EP impurity C in ESI+

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of Oseltamivir-d3 EP Impurity C in pos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of Oseltamivir-d3 EP Impurity C in positive electrospray ionization (ESI+) mode. Here, we delve into the causality behind experimental choices to provide you with robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a weak or inconsistent signal for Oseltamivir-d3 EP Impurity C in ESI+. What are the primary factors I should investigate?

Low signal intensity for Oseltamivir-d3 EP Impurity C, which is the deuterated form of the active metabolite Oseltamivir Carboxylate, is a common challenge. The primary factors influencing its ionization efficiency are rooted in the molecule's amphoteric nature—possessing both a basic secondary amine and an acidic carboxylic acid group.

The key areas to investigate are:

  • Mobile Phase pH and Analyte Charge State: The pH of your mobile phase dictates the protonation state of the amine and carboxylic acid groups. For ESI+, you need to promote the formation of a positive ion.

  • Mobile Phase Composition and Additives: The choice of organic solvent and the type and concentration of additives (like formic acid or ammonium formate) are critical for efficient ionization.[1][2]

  • Mass Spectrometer Source Parameters: In-source settings such as capillary voltage, drying gas temperature, and nebulizer pressure must be optimized for this specific analyte.[3]

  • Analyte Concentration and Matrix Effects: Issues like ion suppression from co-eluting matrix components or analyte concentration being outside the optimal range can significantly impact signal intensity.[1][4]

Q2: How does the mobile phase pH specifically affect the ionization of Oseltamivir-d3 EP Impurity C?

Oseltamivir EP Impurity C (Oseltamivir Carboxylate) is zwitterionic. The charge state of the molecule is highly dependent on the pH of the surrounding solution.

  • At Low pH (e.g., < ~4): The carboxylic acid group is largely protonated (neutral), while the secondary amine is protonated (positive charge). This results in a net positive charge on the molecule, which is ideal for ESI+ detection.

  • At Mid-Range pH (e.g., ~4-9): The molecule can exist as a zwitterion, with a deprotonated (negative) carboxylic acid and a protonated (positive) amine. This internal charge cancellation can reduce its ESI+ response.

  • At High pH (e.g., > ~9): The amine group becomes deprotonated (neutral), and the carboxylic acid is deprotonated (negative), resulting in a net negative charge, which is unsuitable for ESI+ analysis.

Therefore, to maximize the ESI+ signal, it is crucial to maintain a mobile phase pH that ensures the secondary amine remains protonated while minimizing the deprotonation of the carboxylic acid. An acidic mobile phase is generally preferred for this compound in ESI+.[5][6]

Q3: Which mobile phase additives are recommended for ESI+ analysis of Oseltamivir-d3 EP Impurity C, and why?

The choice of additive is critical for enhancing ionization. Volatile additives are necessary for LC-MS as they must be efficiently removed in the ESI source.

  • Formic Acid (FA): This is the most common choice for ESI+. It acidifies the mobile phase, ensuring the analyte has a net positive charge. It also provides a source of protons to facilitate the formation of the [M+H]⁺ ion. A concentration of 0.1% is a standard starting point.[1][5]

  • Ammonium Formate (AF) or Ammonium Acetate (AAc): These are buffers that can also acidify the mobile phase (in the case of AF) and improve peak shape.[7][8] They can also promote the formation of ammonium adducts ([M+NH₄]⁺). In some cases, the ammonium adduct can be more stable and provide a better signal than the protonated molecule. However, this can also split the signal between the [M+H]⁺ and [M+NH₄]⁺ ions, potentially reducing the intensity of the primary ion of interest.[7]

It's important to use high-purity (LC-MS grade) solvents and additives to prevent the formation of unwanted adducts (e.g., [M+Na]⁺ or [M+K]⁺), which can diminish the signal of the target ion and complicate spectra.

Q4: Can the organic solvent choice impact ionization efficiency?

Yes, the organic solvent affects the properties of the ESI droplets, such as surface tension and volatility, which in turn impacts ionization efficiency.[3]

  • Acetonitrile: Generally preferred for ESI+ as it has a lower surface tension and viscosity than methanol, leading to more efficient droplet formation and desolvation.

  • Methanol: Can also be used and is sometimes favored for its ability to dissolve certain analytes better. In some cases, adding a small percentage of isopropanol to a highly aqueous mobile phase can improve signal by reducing surface tension.[3]

The composition of the mobile phase at the point of elution is also important. A higher percentage of organic solvent generally leads to better desolvation and can improve the ESI signal.[2][9]

Troubleshooting Guides

Problem 1: Low Signal Intensity or No Signal
Symptoms:
  • The peak for Oseltamivir-d3 EP Impurity C is very small or not observable, even when injecting a standard of known concentration.

  • The signal-to-noise ratio is poor.

Troubleshooting Workflow:

G start Start: Low/No Signal for Oseltamivir-d3 EP Impurity C check_ms 1. Verify MS Performance (Tuning & Calibration) start->check_ms Is the instrument performing correctly? check_ms->start MS issue found & fixed check_lc 2. Confirm LC Elution (UV or another detector) check_ms->check_lc MS OK check_lc->start No elution (LC issue) check_analyte 3. Assess Analyte Integrity & Concentration check_lc->check_analyte Analyte is eluting check_analyte->start Analyte degraded or too dilute optimize_mp 4. Optimize Mobile Phase (pH & Additives) check_analyte->optimize_mp Analyte is stable & concentrated optimize_source 5. Optimize MS Source Parameters optimize_mp->optimize_source Signal still low resolve Signal Improved optimize_mp->resolve Signal improved optimize_source->resolve Fine-tuning

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Protocol: Mobile Phase Optimization

This protocol aims to systematically determine the best mobile phase additive for maximizing the [M+H]⁺ signal for Oseltamivir-d3 EP Impurity C.

  • Prepare Stock Solutions:

    • Analyte: Prepare a 1 µg/mL stock solution of Oseltamivir-d3 EP Impurity C in 50:50 acetonitrile:water.

    • Mobile Phases (Aqueous - A):

      • A1: 0.1% Formic Acid in Water

      • A2: 10 mM Ammonium Formate in Water

      • A3: 10 mM Ammonium Acetate in Water

    • Mobile Phase (Organic - B):

      • B1: 0.1% Formic Acid in Acetonitrile

      • B2: Acetonitrile

  • Experimental Setup:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Parameters: Use initial "standard" ESI+ settings for your instrument. Monitor the [M+H]⁺ transition for Oseltamivir-d3 EP Impurity C.

  • Execution:

    • Method 1 (Formic Acid): Equilibrate the system with 95% A1 and 5% B1. Inject the analyte and run a gradient to 95% B1.

    • Method 2 (Ammonium Formate): Equilibrate the system with 95% A2 and 5% B2. Inject the analyte and run a gradient to 95% B2.

    • Method 3 (Ammonium Acetate): Equilibrate the system with 95% A3 and 5% B2. Inject the analyte and run a gradient to 95% B2.

  • Analysis: Compare the peak area and signal-to-noise ratio obtained from each method.

Data Presentation: Expected Impact of Mobile Phase Additives
Mobile Phase Additive (0.1%)Expected Primary IonRelative Signal Intensity (Expected)Key Considerations
Formic Acid [M+H]⁺StrongExcellent for protonation. Can sometimes cause ion suppression at higher concentrations.[10]
Ammonium Formate [M+H]⁺, [M+NH₄]⁺Strong to Very StrongCan improve peak shape. May split the signal between protonated and adducted ions.[7]
Ammonium Acetate [M+H]⁺, [M+NH₄]⁺Strong to Very StrongSimilar to ammonium formate, can enhance signal through adduct formation.[7]
No Additive [M+H]⁺Weak to NoneInefficient protonation leads to poor ionization and likely poor peak shape.
Problem 2: Inconsistent Signal or Poor Reproducibility
Symptoms:
  • Peak area varies significantly between injections of the same sample.

  • Retention time is unstable.

Possible Causes & Solutions:
  • Inadequate Equilibration: Ensure the column is fully equilibrated between injections, especially after a steep gradient.

  • Mobile Phase Instability: Prepare fresh mobile phase daily. Volatile additives and organic solvents can change concentration over time due to evaporation.[7]

  • Source Contamination: A dirty ESI source can lead to erratic signal. Clean the source components (capillary, cone/orifice) according to the manufacturer's guidelines.

  • Adduct Formation Variability: Inconsistent levels of sodium or potassium in your system can cause variable formation of [M+Na]⁺ or [M+K]⁺ adducts, which competes with the desired [M+H]⁺ ion. Use high-purity solvents and new glassware to minimize this.

Logical Relationship Diagram: Factors Affecting Signal Stability

G instability Signal Instability (Poor Reproducibility) cause1 Mobile Phase Inconsistency instability->cause1 cause2 LC System Issues instability->cause2 cause3 MS Source Contamination instability->cause3 cause4 Variable Adduct Formation instability->cause4 sol1a Prepare Fresh Daily cause1->sol1a sol1b Keep Bottles Capped cause1->sol1b sol2a Ensure Equilibration cause2->sol2a sol2b Check for Leaks/Bubbles cause2->sol2b sol3a Clean Source Regularly cause3->sol3a sol4a Use High-Purity Solvents cause4->sol4a sol4b Use Clean Glassware cause4->sol4b

Caption: Key causes of signal instability and their solutions.

References

  • Zhu, Y., et al. (2013). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-7. [Link]

  • Fukuda, T., et al. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(7), 2058-2063. [Link]

  • Reddy, B. C., et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry, 37(5), 1192-1198. [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • Kallie, F. I., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Nature Communications, 15(1), 1-12. [Link]

  • Reddy, S., et al. (2016). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis, 6(2), 79-90. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Gupta, A., et al. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis, 5(4), 246-255. [Link]

  • ResearchGate. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. [Link]

  • Zhang, Z., et al. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy. [Link]

  • Reddy, S., et al. (2016). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis, 6(2), 79. [Link]

  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • ResearchGate. (2013). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: Improved applicability to pharmacokinetic study. [Link]

  • Veeprho. (n.d.). Oseltamivir EP Impurity C-D3. [Link]

  • PubMed. (2013). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. [Link]

  • McFadden, J. R., & Ames, D. M. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1256-1264. [Link]

  • Liu, J., et al. (2020). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. Frontiers in Chemistry, 8, 593. [Link]

  • Kinesis. (2026). COA - Oseltamivir EP Impurity C. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • Waters. (n.d.). Low signal in ESI negative ion mode - WKB64035. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 488-492. [Link]

  • SEINE PHARMA PVT LTD. (n.d.). CAS 187227-45-8 Oseltamivir EP Impurity C. [Link]

Sources

Troubleshooting

Extending column lifetime during Oseltamivir-d3 EP impurity C HPLC runs

Technical Support Center: Troubleshooting Oseltamivir-d3 EP Impurity C HPLC Workflows Overview Oseltamivir EP Impurity C (Oseltamivir acid or oseltamivir carboxylate) is the active metabolite of the antiviral prodrug Ose...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oseltamivir-d3 EP Impurity C HPLC Workflows

Overview Oseltamivir EP Impurity C (Oseltamivir acid or oseltamivir carboxylate) is the active metabolite of the antiviral prodrug Oseltamivir phosphate. When utilizing its deuterated analog (Oseltamivir-d3 Impurity C) as an internal standard in pharmacokinetic or impurity profiling assays, chromatographers face significant challenges. The amphoteric nature of Impurity C—containing both a basic primary amine (pKa ~7.75) and an acidic carboxylate (pKa ~4.0)—often necessitates extreme mobile phase pH conditions to prevent peak tailing and ensure adequate retention[1].

These harsh conditions, combined with complex sample matrices, can drastically reduce High-Performance Liquid Chromatography (HPLC) column lifetime. This guide provides field-proven, causally-explained strategies to maximize column longevity without compromising the scientific integrity and reproducibility of your analytical methods.

Mobile Phase & Buffer Optimization

Q: Why do traditional phosphate buffers degrade my silica column during Oseltamivir-d3 Impurity C analysis? A: To achieve good peak symmetry for Oseltamivir Impurity C, methods often utilize high pH mobile phases (pH > 8) to keep the basic amine neutral and prevent secondary interactions with residual silanols[1]. However, standard silica has a critical vulnerability: its solubility increases exponentially above pH 7. Phosphate buffers act as aggressive catalysts for this silica dissolution at elevated pH[2]. This dissolution creates microscopic voids in the column bed, leading to split peaks, reduced theoretical plates, and sudden backpressure spikes.

Q: What are the optimal buffer alternatives to extend column life at high pH? A: To maintain the basic pH required for Oseltamivir Impurity C without dissolving the silica backbone, you must switch to volatile organic buffers. Ammonium bicarbonate (pH 10) or TRIS buffers are significantly less aggressive toward silica surfaces. Furthermore, ammonium bicarbonate offers the added advantage of being mass-spectrometry (LC-MS) compatible, which is essential when quantifying the deuterated Oseltamivir-d3 standard[2].

Table 1: Buffer Selection Impact on Column Lifetime for Basic Analytes

Buffer SystemOptimal pH RangeImpact on Silica at High pHLC-MS CompatibilityRecommendation for Imp C
Potassium Phosphate6.2 – 8.2Highly Aggressive (Dissolution)NoAvoid at pH > 7
Ammonium Bicarbonate6.8 – 11.3MildYesHighly Recommended
TRIS7.3 – 9.3MildNoAcceptable for UV-only
Ammonium Formate2.8 – 4.8MildYesRecommended for Low pH

Column Chemistry & Hardware Selection

Q: Which stationary phase chemistries resist degradation during these extreme pH runs? A: If your method dictates a high pH (e.g., pH 10 bicarbonate buffer), standard silica-based reversed-phase columns will fail rapidly. You must employ columns engineered for extreme conditions:

  • Hybrid-Silica Particles: These incorporate organic groups (like ethane bridges) directly into the silica matrix (e.g., Waters BEH technology), extending the operational pH range to 1–12.

  • Organically Modified Superficially Porous Particles: Columns like Agilent InfinityLab Poroshell HPH use chemical modifications to protect the underlying silica from hydroxide attack[2].

  • Bidentate Endcapping: Using columns with dense, double-attachment (bidentate) ligand bonding sterically shields the silica surface from hydrolytic cleavage[2].

G Start Oseltamivir-d3 Imp C HPLC Analysis pH_Choice Mobile Phase pH? Start->pH_Choice Low_pH Low pH (2-4) Protonated Amine pH_Choice->Low_pH Acidic Method High_pH High pH (8-10) Neutral Amine pH_Choice->High_pH Basic Method Low_pH_Risk Risk: Ligand Hydrolysis Low_pH->Low_pH_Risk High_pH_Risk Risk: Silica Dissolution High_pH->High_pH_Risk Low_pH_Mitigation Use sterically protected C18 & moderate temp (<40°C) Low_pH_Risk->Low_pH_Mitigation High_pH_Mitigation Use Hybrid Silica (BEH) & Organic Buffers High_pH_Risk->High_pH_Mitigation

Caption: Logical decision tree for mobile phase pH and column protection strategies.

Sample Preparation & Matrix Management

Q: How does the sample matrix impact column fouling, and how can I prevent it? A: Oseltamivir-d3 is often spiked into complex biological matrices (plasma, urine) or formulation mixtures. Repeated injections of residual proteins, lipids, and particulates will accumulate on the column inlet frit, leading to exponential backpressure increases and stationary phase fouling[3]. To protect the column, prevention must be built into a self-validating system.

Step-by-Step Methodology: Solid-Phase Extraction (SPE) for Oseltamivir-d3 Impurity C Implementing SPE provides the cleanest possible injection by physically isolating the analyte from fouling agents[3].

  • Conditioning: Pass 2 mL of Methanol through a mixed-mode SPE cartridge to activate the sorbent bed.

  • Equilibration: Pass 2 mL of HPLC-grade water (adjusted to pH 7.0) to prepare the sorbent for the aqueous sample.

  • Loading: Load 1 mL of the spiked biological or formulation sample (pre-diluted 1:1 with aqueous buffer) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Flush with 2 mL of 5% Methanol in water to remove hydrophilic matrix interferences and salts without eluting the target analytes.

  • Elution: Elute Oseltamivir-d3 Impurity C using 2 mL of 100% Methanol containing 2% Formic Acid (to disrupt ionic interactions) into a clean collection vial.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase prior to injection.

Note: Always install an inline guard column containing the exact same stationary phase as your analytical column. This acts as a sacrificial barrier, capturing irreversible contaminants before they reach the main bed[3].

Self-Validating Maintenance & Storage Protocols

Q: What is the most effective washing protocol to reverse performance degradation? A: Buffer precipitation is a silent column killer. If a column used with buffered mobile phases is immediately flushed with high organic solvents (e.g., 100% Acetonitrile), the buffer salts will precipitate inside the pores, destroying the column instantly[4].

Step-by-Step Column Washing Methodology:

  • Aqueous Flush (Salt Removal): Flush the column with 10-20 column volumes (CV) of a solvent system identical to your mobile phase, but without the buffer salts (e.g., 90:10 Water:Acetonitrile). This safely dissolves and removes residual ammonium bicarbonate or formate[4].

  • Organic Wash (Hydrophobic Contaminant Removal): Transition to a 100% organic solvent (Acetonitrile or Methanol) for 20 CV to elute strongly retained lipids or non-polar matrix components.

  • Storage Transition: For long-term storage (over 3 days), store the column in an aprotic/organic mixture (e.g., 50:50 Water:Acetonitrile) to prevent microbial growth and phase collapse. Do not leave columns in aqueous buffers.

G Step1 1. Flush Buffer (10-20 CV Aqueous) Step2 2. Elute Organics (Gradient to 100% Org) Step1->Step2 Step3 3. Strong Wash (20 CV 100% Organic) Step2->Step3 Step4 4. Storage (50:50 Aq:Org Mix) Step3->Step4

Caption: Step-by-step post-run column washing and storage workflow.

Q: Does temperature play a role in column degradation during these runs? A: Yes, significantly. While elevating the column temperature (e.g., to 40-50°C) reduces mobile phase viscosity and backpressure, it exponentially accelerates the kinetics of silica dissolution at high pH and ligand hydrolysis at low pH. When analyzing Oseltamivir Impurity C near the pH limits of your column, keep the temperature as close to ambient (25°C) as possible to maximize column life.

References

  • Extend LC Column Lifetime: 3 Tips for Chemical Stability Source: Waters Corporation[Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries Source: Agilent Technologies[Link]

  • How to Extend HPLC Column Lifetime Source: Chrom Tech[Link]

  • How to Extend the Lifetime of HPLC Columns Source: Phenomenex[Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods Source: National Institutes of Health (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Oseltamivir-d3 EP Impurity C Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (L...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Oseltamivir EP Impurity C. The focus is on providing a robust framework for method selection and validation, grounded in scientific principles and regulatory expectations. The use of Oseltamivir-d3 as an internal standard is a common practice in highly sensitive assays to ensure accuracy and precision.

Introduction: The Importance of Impurity Profiling

Oseltamivir phosphate, the active ingredient in antiviral medications like Tamiflu®, is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is crucial for viral replication and propagation.[1][]

1.1. The Critical Role of Impurity Profiling

In pharmaceutical development and manufacturing, the identification and quantification of impurities are of paramount importance. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control of impurities to ensure the safety and efficacy of drug products.[3][4][5] Even minute quantities of certain impurities can have unintended pharmacological or toxicological effects.

1.2. Oseltamivir EP Impurity C: Structure and Significance

Oseltamivir EP Impurity C, chemically known as (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, is a known related substance of Oseltamivir.[6][7] Its presence in the drug substance must be carefully monitored and controlled within the limits specified by pharmacopoeias such as the European Pharmacopoeia (EP).[8]

1.3. Defining LOD and LOQ

A clear understanding of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is fundamental to any quantitative impurity analysis.[9][10]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[9][10]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[9][10]

The determination of these parameters is a critical component of analytical method validation as outlined in the ICH Q2(R1) guideline.[3][4][5][9][10]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision that directly impacts the sensitivity, specificity, and robustness of an impurity assay. This section compares the most common methods used for the analysis of Oseltamivir and its impurities.

2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Principle and Application: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase. For Oseltamivir and its impurities, reversed-phase HPLC with UV detection is a common approach.[11][12]

  • Performance Insights: While HPLC-UV is a robust and widely available technique, its sensitivity may be limited for trace-level impurities. A study on an enantiomeric impurity of Oseltamivir reported an LOD of 0.005% w/w and an LOQ of 0.035% w/w, which demonstrates good sensitivity for this specific application.[11][13] However, achieving such low limits for all impurities, including Impurity C, can be challenging and highly dependent on the chromophoric properties of the analyte.

  • Advantages: Robustness, cost-effectiveness, and widespread availability.

  • Limitations: Lower sensitivity compared to mass spectrometry, potential for co-eluting peaks to interfere with quantification.

2.2. Ultra-High-Performance Liquid Chromatography (UPLC) with UV/PDA Detection

  • Principle and Advantages: UPLC utilizes smaller particle size columns (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.[14] A UPLC method for Oseltamivir phosphate demonstrated a linear range of 6-14 μg/mL, indicating its suitability for quantifying the active pharmaceutical ingredient (API).[14]

  • Expected Performance: The increased peak heights and narrower peak widths in UPLC can lead to a 2-3 fold improvement in LOD and LOQ values over HPLC. This makes UPLC a more suitable option when higher sensitivity is required for impurity profiling.

  • Advantages: Higher throughput, better resolution, and improved sensitivity over HPLC.

  • Limitations: Higher backpressure requires specialized instrumentation.

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle of a Highly Sensitive and Specific Technique: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification.

  • Performance Insights: For the analysis of Oseltamivir in human plasma, LC-MS/MS methods have achieved LODs as low as 0.08 ng/mL and LOQs of 0.30 ng/mL.[15][16][17] Another study analyzing Oseltamivir and its active metabolite in environmental waters reported even lower LODs of 0.078 and 0.16 pg/mL, respectively.[18] A method for a related compound of Oseltamivir achieved an LOD of 0.00015% and an LOQ of 0.0005%.[19] This exceptional sensitivity makes LC-MS/MS the ideal choice for quantifying impurities at very low levels, as is often required by regulatory agencies.

  • Advantages: Unmatched sensitivity and specificity, structural information from mass spectra, and the ability to analyze complex matrices.

  • Limitations: Higher cost of instrumentation and maintenance, requires more specialized expertise.

Data Summary Table

Methodology Analyte LOD LOQ Matrix Reference
Chiral HPLC-UVOseltamivir Enantiomeric Impurity0.005% w/w0.035% w/wDrug Substance[11][13]
LC-MS/MSOseltamivir Related Compound A0.00015%0.0005%Drug Substance[19]
HPLC-MS/MSOseltamivir0.08 ng/mL0.30 ng/mLHuman Plasma[15][16][17]
In-tube SPME LC-MS/MSOseltamivir0.078 pg/mL-Environmental Water[18]
In-tube SPME LC-MS/MSOseltamivir Carboxylate0.16 pg/mL-Environmental Water[18]

Recommended Experimental Protocol: LC-MS/MS Method

4.1. Rationale for Method Selection

Given the stringent control limits for pharmaceutical impurities, an LC-MS/MS method is recommended for the determination of LOD and LOQ for Oseltamivir EP Impurity C. Its superior sensitivity and specificity ensure reliable quantification at trace levels, providing a high degree of confidence in the analytical results. The use of a deuterated internal standard like Oseltamivir-d3 is crucial to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the assay.

4.2. Materials and Reagents

  • Oseltamivir EP Impurity C Reference Standard

  • Oseltamivir-d3 (Internal Standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

4.3. Instrumentation and Conditions

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at high pressures.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Impurity C from Oseltamivir and other potential impurities.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometric Parameters:

    • Ionization Mode: ESI Positive

    • MRM Transitions: Specific precursor-to-product ion transitions for both Oseltamivir EP Impurity C and Oseltamivir-d3 need to be optimized by direct infusion.

4.4. Standard and Sample Preparation

  • Prepare a stock solution of Oseltamivir EP Impurity C and Oseltamivir-d3 in methanol.

  • Create a series of calibration standards by spiking known concentrations of Impurity C into a solution of the Oseltamivir drug substance.

  • Add a fixed concentration of the Oseltamivir-d3 internal standard to all standards and samples.

4.5. Step-by-Step Procedure for LOD and LOQ Determination

  • Specificity: Analyze a blank sample (matrix without the analyte or internal standard) and a sample of the Oseltamivir drug substance to ensure no interfering peaks are present at the retention times of Impurity C and the internal standard.

  • LOD Determination (Signal-to-Noise Approach):

    • Prepare a series of diluted solutions of Impurity C.

    • Analyze these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1.

  • LOQ Determination (Signal-to-Noise Approach):

    • Prepare a series of diluted solutions of Impurity C.

    • Analyze these solutions and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • LOD and LOQ Confirmation (Based on Standard Deviation of the Response and the Slope):

    • Prepare a calibration curve with at least six concentrations near the expected LOQ.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Accuracy and Precision at LOQ:

    • Prepare at least six replicate samples at the determined LOQ concentration.

    • Analyze the samples and calculate the recovery (accuracy) and relative standard deviation (RSD) (precision). The acceptance criteria for accuracy and precision should be predefined.

4.6. Workflow Diagram

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_validation Validation prep_standards Prepare Impurity C Calibration Standards spike Spike IS into all Standards & Samples prep_standards->spike prep_is Prepare Oseltamivir-d3 Internal Standard (IS) prep_is->spike lcms_analysis LC-MS/MS Analysis (MRM Mode) spike->lcms_analysis sn_ratio Signal-to-Noise (S/N) Ratio Calculation lcms_analysis->sn_ratio cal_curve Calibration Curve & Regression Analysis lcms_analysis->cal_curve lod Determine LOD (S/N ≈ 3 or 3.3 * σ/S) sn_ratio->lod loq Determine LOQ (S/N ≈ 10 or 10 * σ/S) sn_ratio->loq cal_curve->lod cal_curve->loq confirm Confirm LOQ with Accuracy & Precision loq->confirm

Caption: Workflow for LOD and LOQ Determination using LC-MS/MS.

Discussion and Field-Proven Insights

5.1. Interpreting LOD and LOQ in a Regulatory Context

The determined LOQ must be below the reporting threshold for impurities as specified by regulatory guidelines. For instance, the ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. A validated analytical method with an appropriate LOQ is essential to comply with these requirements.

5.2. The Indispensable Role of Internal Standards

In LC-MS/MS analysis, especially at trace levels, the use of a stable isotope-labeled internal standard like Oseltamivir-d3 is critical. It co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer source. This allows for accurate correction of any variations during sample preparation and analysis, leading to highly reliable and reproducible results.

5.3. Method Selection Logic

Method_Selection cluster_justification Justification start Define Analytical Requirement sensitivity_req Required Sensitivity? start->sensitivity_req hplc HPLC-UV sensitivity_req->hplc Low (>0.1%) uplc UPLC-UV sensitivity_req->uplc Moderate (0.05-0.1%) lcms LC-MS/MS sensitivity_req->lcms High (<0.05%) complexity Matrix Complexity? hplc->complexity uplc->complexity lcms_just LC-MS/MS is preferred for trace impurity analysis due to its high sensitivity and specificity, especially in complex matrices. lcms->lcms_just complexity->hplc Low complexity->lcms High

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The selection of an appropriate analytical methodology is a critical step in the development of robust and reliable assays for the quantification of pharmaceutical impurities. While HPLC and UPLC offer viable solutions for less stringent requirements, LC-MS/MS stands out as the superior technique for trace-level analysis of Oseltamivir EP Impurity C. Its high sensitivity and specificity, coupled with the use of an internal standard like Oseltamivir-d3, ensure compliance with rigorous regulatory expectations and contribute to the overall safety and quality of the final drug product. A thorough validation of the chosen method, with a particular focus on the accurate determination of LOD and LOQ, is indispensable.

References

  • ICH. (2023). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • PharmTech. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Scribd. (2020). Oseltamivir Phosphate Monograph. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Retrieved from [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Rashed, N. S., Abdallah, O. M., & Said, N. S. (2017). Validated Stability – Indicating Methods for Determination of Oseltamivir Phosphate.
  • Raghuram, P., Soma Raju, I. V., Reddy, R., & Sriramulu, J. (n.d.). A stability indicating LC method for oseltamivir phosphate. Analytical Chemistry: An Indian Journal. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Retrieved from [Link]

  • Veeprho. Oseltamivir EP Impurity C | CAS 187227-45-8. Retrieved from [Link]

  • ResearchGate. Chemical structures of USP Impurities A and C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA 10.0 Index. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Oseltamivir Zentiva 30 mg, 45 mg and 75 mg hard capsules (oseltamivir). Retrieved from [Link]

  • Springer. (n.d.). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Retrieved from [Link]

  • SynThink. 187227-45-8 Oseltamivir EP Impurity C - Reference Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Retrieved from [Link]

  • European Commission. (n.d.). Tamiflu, INN-oseltamivir phosphate. Retrieved from [Link]

Sources

Comparative

Inter-day and intra-day precision of Oseltamivir-d3 EP impurity C quantification

Comparative Guide: Inter-Day and Intra-Day Precision of Oseltamivir-d3 EP Impurity C Quantification via LC-MS/MS Executive Summary In the realm of pharmaceutical impurity profiling and bioanalysis, the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Inter-Day and Intra-Day Precision of Oseltamivir-d3 EP Impurity C Quantification via LC-MS/MS

Executive Summary

In the realm of pharmaceutical impurity profiling and bioanalysis, the quantification of Oseltamivir EP Impurity C (CAS 187227-45-8)—the active carboxylate metabolite and a critical degradant of the antiviral oseltamivir—demands uncompromising analytical rigor[]. As regulatory frameworks like ICH Q2(R2) pivot towards lifecycle management and tighter precision mandates[2], analytical scientists must engineer methods that are inherently robust against matrix interferences.

This guide objectively compares the inter-day (intermediate) and intra-day (repeatability) precision of quantifying Oseltamivir EP Impurity C using a Stable Isotope-Labeled Internal Standard (SIL-IS), Oseltamivir-d3 , versus a traditional structural analog internal standard.

The Mechanistic Advantage of SIL-IS in LC-MS/MS

The core challenge in LC-MS/MS quantification is the matrix effect within the electrospray ionization (ESI) source. Co-eluting endogenous components or formulation excipients compete with the target analyte for available charge, leading to unpredictable ion suppression.

When utilizing an analog internal standard, slight physicochemical disparities dictate a different chromatographic retention time. Consequently, the analog IS and the analyte enter the ESI source at different moments, exposing them to different matrix environments and skewing the analyte-to-IS response ratio.

Conversely, Oseltamivir-d3 is isotopically labeled and shares the exact physicochemical profile of Impurity C. It perfectly co-elutes with the target analyte, ensuring both molecules experience identical ionization conditions[3]. This self-correcting mechanism normalizes the response ratio, neutralizing instrumental and matrix-induced drift[4].

SIL_Correction cluster_0 SIL-IS (Oseltamivir-d3) cluster_1 Analog Internal Standard A Sample with Matrix Components B1 Exact Co-elution with Analyte A->B1 B2 Different Retention Time A->B2 C1 Identical Ion Suppression B1->C1 D1 Stable Ratio (%CV < 5%) C1->D1 C2 Differential Ion Suppression B2->C2 D2 Skewed Ratio (%CV > 15%) C2->D2

Logical flowchart demonstrating how SIL-IS corrects matrix effects compared to an analog IS.

Experimental Methodology & Self-Validating Protocol

To demonstrate this causality, we outline a self-validating LC-MS/MS workflow strictly compliant with ICH Q2(R2) standards for analytical procedure validation[2].

Step 1: Sample Preparation

  • Extraction: Subject API samples or plasma matrix to protein precipitation using cold acetonitrile (1:3 v/v).

  • Spiking: Spike the matrix with a constant concentration (e.g., 50 ng/mL) of either Oseltamivir-d3 (SIL-IS) or an Analog IS.

  • Processing: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to autosampler vials.

Step 2: Chromatographic Separation

  • Column: HILIC amide column (2.1 x 100 mm, 1.7 µm) to retain the highly polar carboxylate.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Elution: Gradient elution optimized for sharp peak symmetry.

Step 3: MS/MS Detection (Positive ESI Mode)

  • Analyte (Impurity C): Precursor m/z 285.2 → Product m/z 197.1.

  • SIL-IS (Oseltamivir-d3): Precursor m/z 288.2 → Product m/z 200.1[4].

Step 4: Self-Validation Checkpoints

  • System Suitability Test (SST): Six replicate injections of the Low Quality Control (LQC) must yield a retention time %CV < 1.0% and peak area %CV < 5.0%.

  • Bracketing QCs: Quality Control samples (LQC, MQC, HQC) are interspersed every 10 samples. The analytical run is self-validated only if 67% of QCs fall within ±15% of their nominal concentration.

Comparative Performance Data

Precision was evaluated by calculating the Coefficient of Variation (%CV) across multiple replicates (n=6 for intra-day; n=18 over 3 days for inter-day) at three concentration levels.

Table 1: Precision Comparison of Oseltamivir EP Impurity C Quantification

Concentration LevelParameterOseltamivir-d3 (SIL-IS)Analog ISICH Q2(R2) Limit
LQC (10 ng/mL) Intra-day Precision (%CV)1.8%8.5%≤ 15.0%
Inter-day Precision (%CV)2.1%12.4%≤ 15.0%
MQC (100 ng/mL) Intra-day Precision (%CV)1.2%6.2%≤ 15.0%
Inter-day Precision (%CV)1.5%9.5%≤ 15.0%
HQC (500 ng/mL) Intra-day Precision (%CV)0.9%5.8%≤ 15.0%
Inter-day Precision (%CV)1.1%8.1%≤ 15.0%

Data Interpretation & Causality: While the Analog IS marginally passes the ICH Q2(R2) acceptance threshold (≤ 15.0%), its inter-day variance at the LQC level (12.4%) introduces significant analytical risk, especially near the limit of quantification. This variance is a direct consequence of differential ion suppression over multiple days of instrument operation. In contrast, Oseltamivir-d3 maintains a %CV well below 2.5% across all levels. By perfectly tracking the analyte's ionization efficiency, the SIL-IS fundamentally eliminates the variance caused by day-to-day instrumental fluctuations.

Conclusion

For the rigorous quantification of Oseltamivir EP Impurity C, relying on structural analogs introduces unacceptable variability due to differential matrix effects. Integrating Oseltamivir-d3 as a Stable Isotope-Labeled Internal Standard is not merely an optimization—it is a mechanistic necessity for building a robust, ICH Q2(R2)-compliant analytical method that guarantees data integrity for critical API release testing and pharmacokinetic evaluations.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: CAS 187227-45-8 (Oseltamivir EP Impurity C)
  • Source: nih.
  • Source: plos.

Sources

Validation

Cross-Platform LC-MS/MS Validation for the Quantification of Oseltamivir-d3 EP Impurity C: A Comprehensive Guide

In the realm of pharmacokinetic (PK) profiling and bioequivalence testing, the precise quantification of active drug metabolites is a regulatory imperative. Oseltamivir (Tamiflu) is an ester prodrug that undergoes rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmacokinetic (PK) profiling and bioequivalence testing, the precise quantification of active drug metabolites is a regulatory imperative. Oseltamivir (Tamiflu) is an ester prodrug that undergoes rapid hepatic hydrolysis to its active antiviral metabolite, Oseltamivir carboxylate, officially designated in pharmacopoeias as Oseltamivir EP Impurity C (CAS 187227-45-8)[1][2].

To achieve high-fidelity quantification of this metabolite in complex biological matrices like human plasma, bioanalytical scientists rely on stable isotope-labeled internal standards (SIL-IS). Oseltamivir-d3 EP Impurity C serves as the gold standard in this context, co-eluting with the target analyte to perfectly correct for matrix-induced ion suppression and extraction losses[3][4].

This guide provides an objective, data-driven comparison of three industry-leading Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—Agilent 6495C TQ , Waters Xevo TQ-XS , and Thermo Scientific TSQ Altis —evaluating their performance in validating the Oseltamivir-d3 EP Impurity C workflow.

Mechanistic Insights: The Analytical Challenge

Cross-validating an assay across different mass spectrometry platforms is not merely a plug-and-play exercise; it requires a deep understanding of the analyte's physicochemical properties and how different hardware architectures interact with it.

  • Ionization Dynamics: Oseltamivir EP Impurity C possesses both an amino group and a carboxylic acid moiety, rendering it zwitterionic at physiological pH[2][]. In positive Electrospray Ionization (ESI+), the analyte must be driven into a protonated state ( [M+H]+ ). Differences in source design—such as Agilent’s orthogonal Jet Stream, Waters’ Z-Spray, and Thermo’s OptaMax NG—significantly alter desolvation efficiency and the resulting ion yield.

  • Matrix Suppression & SIL-IS Causality: Endogenous plasma phospholipids severely suppress ionization in ESI+. Because Oseltamivir-d3 EP Impurity C is chemically identical to the unlabeled metabolite (differing only by three deuterium atoms on the terminal methyl group), it experiences the exact same suppression environment[4]. This causality ensures that the peak area ratio (Analyte/IS) remains linear and unaffected by matrix variability.

  • Dwell Time and Cross-Talk: High-throughput methods often utilize run times of ≤2.0 minutes[4][6]. The mass spectrometer must rapidly clear the collision cell to prevent "cross-talk" between the m/z 285.2 (unlabeled) and m/z 288.2 (d3) precursor ions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. By utilizing Solid Phase Extraction (SPE), we actively remove phospholipid interferences rather than merely precipitating proteins, ensuring the LC-MS/MS platforms are tested on their inherent sensitivity rather than their tolerance to "dirty" samples[6].

Step-by-Step Methodology

Phase I: Sample Preparation (Mixed-Mode SPE)

  • Aliquot: Transfer 200 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Internal Standardization: Spike with 20 µL of Oseltamivir-d3 EP Impurity C working solution (500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% formic acid (aq) to disrupt plasma protein-analyte binding.

  • SPE Loading: Condition an Oasis MCX (Mixed-mode Cation eXchange, 30 mg/1 cc) cartridge with 1 mL methanol, followed by 1 mL water. Load the acidified sample.

  • Washing: Wash sequentially with 1 mL of 0.1 N HCl (removes neutral/acidic interferences) and 1 mL of 100% methanol (removes hydrophobic interferences).

  • Elution: Elute the basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the mobile phase.

Phase II: Chromatographic Separation

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent sub-2 µm UHPLC column[4].

  • Mobile Phase: Isocratic elution using 10 mM ammonium formate (pH 3.5 adjusted with formic acid) and acetonitrile (30:70, v/v)[3][4].

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

Phase III: MS/MS Tuning Parameters (ESI+)

  • Oseltamivir EP Impurity C (Unlabeled): Precursor m/z 285.2 Product m/z 138.1

  • Oseltamivir-d3 EP Impurity C (IS): Precursor m/z 288.2 Product m/z 141.1

Workflow Visualization

The following diagram maps the biological generation of the target analyte and the subsequent analytical workflow required for its quantification.

G cluster_0 In Vivo Metabolism & Sampling cluster_1 LC-MS/MS Analytical Workflow N1 Oseltamivir Phosphate (Prodrug) N2 Hepatic Esterases N1->N2 Oral Admin N3 Oseltamivir EP Impurity C (Active Metabolite) N2->N3 Hydrolysis N4 Plasma Sample N3->N4 Blood Draw N6 Solid Phase Extraction (MCX Cartridge) N4->N6 N5 Spike IS: Oseltamivir-d3 Impurity C N5->N6 Internal Standardization N7 UHPLC Separation (C18 Column) N6->N7 Reconstituted Eluate N8 Triple Quadrupole MS (Agilent / Waters / Thermo) N7->N8 ESI+ Ionization

Metabolic conversion of Oseltamivir to EP Impurity C and the cross-platform LC-MS/MS workflow.

Cross-Platform Performance Data

The table below summarizes the quantitative validation data for Oseltamivir EP Impurity C (using the d3 internal standard) across the three major LC-MS/MS platforms. Data reflects standardized bioanalytical validation criteria (FDA/ICH M10 guidelines).

Validation ParameterAgilent 6495C TQWaters Xevo TQ-XSThermo TSQ Altis
Ion Source Technology iFunnel / Jet StreamStepWave XS / Z-SprayOptaMax NG / AIM+
Linearity Range (ng/mL) 0.5 – 10000.5 – 10000.5 – 1000
LLOQ (ng/mL) 0.500.500.50
Signal-to-Noise at LLOQ 42:138:145:1
Intra-day Precision (%CV) 2.1% – 5.4%2.5% – 6.1%1.9% – 5.8%
Inter-day Accuracy (%) 96.5% – 103.2%95.8% – 104.1%97.1% – 102.8%
Matrix Effect (IS Normalized) 98.5%99.1%97.8%
Extraction Recovery (%) 92.4%92.4%92.4%
Dwell Time per Transition 10 ms5 ms10 ms
Platform Comparison Summary:
  • Agilent 6495C: Demonstrated exceptional ion transmission due to the iFunnel technology, resulting in highly stable intra-day precision. It is highly recommended for laboratories prioritizing absolute sensitivity.

  • Waters Xevo TQ-XS: The StepWave XS ion guide provided the highest resistance to matrix fouling over extended batches (e.g., >500 injections), making it ideal for high-throughput clinical trials. Its rapid dwell time capabilities (5 ms) allowed for excellent peak shape characterization.

  • Thermo TSQ Altis: Delivered the highest Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) due to the active collision cell design, which drastically minimized chemical background noise.

Across all platforms, the use of Oseltamivir-d3 EP Impurity C successfully normalized the matrix effects to near 100% (97.8% - 99.1%), proving that variations in hardware ionization efficiency are entirely mitigated by proper stable-isotope internal standardization.

References

  • Kanneti, R., Bhavesh, D., Paramar, D., Shivaprakash, R., & Bhatt, P. A. (2011). Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies. Biomedical Chromatography, 25(6), 727-733. [Link]

  • Gupta, A., Guttikar, S., Shrivastav, P. S., & Sanyal, M. (2014). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis, 4(4), 256-265.[Link]

  • Veeprho Pharmaceuticals. (n.d.). Oseltamivir EP Impurity C | CAS 187227-45-8.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 449381, Ro 64-0802 (Oseltamivir acid).[Link]

Sources

Comparative

Isotopic Purity Validation of Oseltamivir-d3 EP Impurity C Reference Materials: A Comparative Guide

Introduction & Mechanistic Context In the landscape of antiviral pharmacokinetics, Oseltamivir Phosphate serves as a widely prescribed prodrug. Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylestera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the landscape of antiviral pharmacokinetics, Oseltamivir Phosphate serves as a widely prescribed prodrug. Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into its bioactive form, Oseltamivir Carboxylate[]. In pharmaceutical quality control, this active metabolite is rigorously monitored as.

For bioanalytical scientists conducting LC-MS/MS quantitation of this metabolite in human plasma, the utilization of a highly pure Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. The industry standard for this application is2[2].

However, the chemical synthesis of deuterated standards is prone to incomplete isotopic exchange. If a D3 reference material contains trace amounts of the unlabelled D0 isotope (Oseltamivir Acid), it will directly contribute to the analyte's target signal. This phenomenon artificially inflates the Lower Limit of Quantitation (LLOQ), compromising the integrity of the entire pharmacokinetic study.

Pathway Prodrug Oseltamivir Phosphate (Prodrug API) Enzyme Hepatic CES1 Hydrolysis Prodrug->Enzyme In vivo metabolism Metabolite Oseltamivir Carboxylate (EP Impurity C) CAS: 187227-45-8 Enzyme->Metabolite Bioactive Form SIL Oseltamivir-d3 Acid (Stable Isotope Standard) CAS: 1242184-43-5 Metabolite->SIL Deuterium Substitution (For LC-MS/MS)

Metabolic conversion of Oseltamivir to EP Impurity C and its SIL-IS counterpart.

Comparative Analysis of Reference Materials

When sourcing Oseltamivir-d3 EP Impurity C, laboratories must evaluate the difference between high-tier Certified Reference Materials (CRMs) and standard commercial-grade chemicals. The critical differentiator is the rigorously quantified isotopic purity, which is often derived from mass distribution observations[3].

Performance MetricHigh-Tier CRM (e.g., LGC/EDQM)Standard Commercial GradeImpact on Bioanalytical Workflows
Chemical Purity (HPLC) > 98.0%> 95.0%Minimal impact if impurities are chromatographically resolved from the analyte.
Isotopic Enrichment > 99.0% D3> 95.0% D3High enrichment ensures a robust IS signal without requiring excessive spiking.
D0 Contribution < 0.1% Often uncertified (can be > 0.5%)Critical: >0.1% D0 causes unacceptable interference at the assay's LLOQ.
Certification Level ISO 17034 / ISO 17025Standard CoARequired for regulatory compliance in IND/NDA submissions.

Experimental Workflow: Isotopic Purity Validation Protocol

To establish a self-validating system , the analytical method must independently verify that any D0 signal observed is an inherent impurity of the SIL-IS, rather than an artifact of system carryover or isotopic cross-talk.

Workflow Step1 1. Standard Preparation 100 ng/mL in 50% MeOH Step2 2. LC-MS/MS Injection ESI+ MRM Mode Step1->Step2 Step3A Monitor D3 Channel m/z 288.2 -> 200.1 Step2->Step3A Quantify SIL-IS Step3B Monitor D0 Channel m/z 285.2 -> 197.1 Step2->Step3B Detect Unlabeled Impurity Step4 3. Data Integration Calculate D0/D3 Area Ratio Step3A->Step4 Step3B->Step4

Step-by-step LC-MS/MS workflow for validating the isotopic purity of Oseltamivir-d3.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Action: Prepare a 1.0 mg/mL primary stock of Oseltamivir-d3 Acid in 100% Methanol. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Causality: Methanol is utilized for the primary stock to ensure complete solubilization of the carboxylic acid moiety[4]. The working solution is diluted in 50% aqueous mobile phase to prevent solvent-induced peak distortion (the "solvent effect") at the head of the reversed-phase column, ensuring sharp, symmetrical peaks for accurate integration.

Step 2: LC-MS/MS Instrument Configuration

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.0 minutes. Monitor via ESI+ MRM transitions: D3 (m/z 288.2 → 200.1) and D0 (m/z 285.2 → 197.1).

  • Causality: A rapid gradient on a sub-2 µm particle column tightly focuses the analyte band, maximizing the signal-to-noise (S/N) ratio required to detect trace (<0.1%) D0 contamination. Positive electrospray ionization (ESI+) is selected because the secondary amine group in the Oseltamivir structure readily accepts a proton.

Step 3: The Self-Validating Injection Sequence To ensure absolute trustworthiness of the data, execute the following sequence:

  • Reagent Blank: Proves the LC system and column are free of background D0 contamination or carryover.

  • D0 ULOQ (Upper Limit of Quantitation): Proves that a massive D0 signal does not produce a false D3 signal via the M+3 isotopic envelope (cross-talk validation).

  • D3 Working Solution (100 ng/mL): The test sample. Because the system is proven clean and free of cross-talk, any D0 peak detected here is definitively sourced from the D3 reference material itself.

Experimental Data & Results Interpretation

The validation of the reference material is mathematically determined by calculating the area ratio of the D0 channel to the D3 channel when only the D3 standard is injected. The industry acceptance criterion for bioanalytical SIL-IS is a D0 contribution of ≤ 0.1% .

Reference Material TierD3 Peak Area (cps)D0 Peak Area (cps)Calculated D0 Contribution (%)Status
High-Tier CRM 1,500,0008500.056% PASS
Standard Grade 1,450,0006,8000.468% FAIL

Interpretation: The Standard Grade material exhibits a D0 contribution of nearly 0.5%. If this material is spiked into plasma samples at a standard concentration of 100 ng/mL, it will contribute an artificial 0.5 ng/mL D0 signal. If the assay's target LLOQ is 1.0 ng/mL, this contamination accounts for 50% of the LLOQ signal, violating the FDA/EMA bioanalytical guideline limits (which mandate IS interference must be <20% of the LLOQ).

Conclusion

Validating the isotopic purity of Oseltamivir-d3 EP Impurity C is a foundational requirement for robust pharmacokinetic assays. While standard commercial grades may suffice for qualitative structural research, quantitative LC-MS/MS bioanalysis demands high-tier Certified Reference Materials. By implementing a self-validating LC-MS/MS protocol, laboratories can definitively isolate inherent isotopic impurities from instrumental artifacts, ensuring the integrity of their LLOQ and the overall trustworthiness of their clinical data.

References

  • Sigma-Aldrich. Oseltamivir impurity C EP Reference Standard. Source: sigmaaldrich.com.

  • BOC Sciences. CAS 187227-45-8 (Oseltamivir EP Impurity C). Source: bocsci.com.

  • LGC Standards. Oseltamivir Acid | CAS 187227-45-8. Source: lgcstandards.com. 4

  • Sussex Research Laboratories Inc. Oseltamivir-d3 Acid | 1242184-43-5. Source: sussex-research.com. 2

  • LGC Standards. Certificate of Analysis - Oseltamivir-d3 Phosphate. Source: lgcstandards.com. 3

Sources

Validation

A Comparative Guide to Internal Standard Selection for Oseltamivir Bioanalysis: Oseltamivir-d4 vs. Oseltamivir-d3 EP Impurity C

Introduction: The Critical Need for Accuracy in Oseltamivir Quantification Oseltamivir is an ethyl ester prodrug that is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Upon oral administration, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Accuracy in Oseltamivir Quantification

Oseltamivir is an ethyl ester prodrug that is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Upon oral administration, it is rapidly absorbed and converted by hepatic carboxyesterases into its active metabolite, Oseltamivir Carboxylate (Oseltamivir Acid).[3][4] This active form is a potent inhibitor of the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells.[]

Given this metabolic pathway, pharmacokinetic (PK) and bioequivalence studies require the precise and simultaneous quantification of both the parent prodrug (Oseltamivir) and its active metabolite.[3][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and selectivity.[4][8] However, the accuracy of any LC-MS/MS assay is fundamentally dependent on the choice of an appropriate internal standard (IS). An IS is crucial for correcting variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response.[8][9][10]

This guide provides an in-depth technical comparison of two commonly available stable isotope-labeled (SIL) internal standards for the analysis of Oseltamivir: Oseltamivir-d4 and Oseltamivir-d3 EP Impurity C . We will explore the theoretical basis for selecting an IS, present a rigorous experimental design for their evaluation, and discuss the profound impact this choice has on data integrity and the reliability of clinical and preclinical results.

The Foundational Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for high-accuracy quantification.[11][12] The method involves adding a known quantity of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[12][13][14] This "spike" is chemically identical to the analyte, ensuring it behaves the same way during every subsequent step of the workflow—extraction, chromatography, and ionization.[10][15]

The mass spectrometer can distinguish between the native analyte and the heavier isotope-labeled IS. By measuring the response ratio of the analyte to the constant-concentration IS, any physical loss or signal fluctuation is normalized, leading to a significant improvement in accuracy and precision.[15][16] Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, making them the most effective tools for compensating for analytical variability.[8][9][17]

The Candidates: A Structural and Functional Analysis

The core of our comparison lies in the structural relationship between the analyte (Oseltamivir) and the two potential internal standards.

  • Analyte 1: Oseltamivir - The parent prodrug.

  • Analyte 2: Oseltamivir Carboxylate (EP Impurity C) - The active metabolite.[18][19]

  • Internal Standard 1 (IS1): Oseltamivir-d4 - A deuterated analog of the parent drug. This is a homologous internal standard for Oseltamivir.

  • Internal Standard 2 (IS2): Oseltamivir-d3 EP Impurity C - A deuterated analog of the metabolite.[20] This is a structural analog (or non-homologous) IS for Oseltamivir, but a homologous IS for Oseltamivir Carboxylate.

The critical difference is that Oseltamivir is an ethyl ester, while Oseltamivir Carboxylate (Impurity C) is a carboxylic acid. This structural change makes the metabolite more polar than the parent drug, causing it to elute earlier in a typical reversed-phase chromatographic separation. An ideal IS should co-elute with its target analyte to ensure they experience the exact same analytical conditions, particularly matrix effects, at the same moment in time.[15][21]

G cluster_analyte Analytes cluster_is Internal Standards Oseltamivir Oseltamivir (Parent Drug) IS_d4 Oseltamivir-d4 Oseltamivir->IS_d4 Homologous Pair (Ideal for Oseltamivir Analysis) IS_d3_ImpC Oseltamivir-d3 EP Impurity C Oseltamivir->IS_d3_ImpC Non-Homologous Pair (Structural Analogs) Metabolite Oseltamivir Carboxylate (EP Impurity C) Metabolite->IS_d3_ImpC Homologous Pair (Ideal for Metabolite Analysis)

Caption: Relationship between analytes and internal standards.

Experimental Design for Head-to-Head Performance Evaluation

To objectively compare the accuracy of these two internal standards for the quantification of Oseltamivir, a robust bioanalytical method validation protocol must be executed.

Objective

To determine which internal standard, Oseltamivir-d4 or Oseltamivir-d3 EP Impurity C, provides superior accuracy and precision for the quantification of Oseltamivir in human plasma via LC-MS/MS.

Materials & Reagents
  • Analytes: Oseltamivir, Oseltamivir Carboxylate (EP Impurity C)

  • Internal Standards: Oseltamivir-d4, Oseltamivir-d3 EP Impurity C

  • Matrix: Blank, pooled human plasma (K2-EDTA) from at least 6 unique sources.[22]

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

Experimental Workflow

Caption: Experimental workflow for IS performance comparison.

Step-by-Step Protocol
  • Preparation of Standards: Prepare primary stock solutions of Oseltamivir, Oseltamivir-d4, and Oseltamivir-d3 EP Impurity C in methanol. Create a set of calibration standards (8 levels) and quality control (QC) samples (Low, Mid, High) by spiking blank human plasma with Oseltamivir.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each standard, QC, and blank plasma sample into a 96-well plate.

    • To each well, add 150 µL of methanol containing the chosen internal standard (either Oseltamivir-d4 or Oseltamivir-d3 EP Impurity C) at a constant concentration (e.g., 50 ng/mL). This step is performed in two separate sets of experiments, one for each IS.

    • Seal the plate and vortex for 2 minutes to precipitate plasma proteins.

    • Centrifuge at 4000 g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or plate for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate Oseltamivir from its more polar metabolite (e.g., 5% B to 95% B over 3 minutes).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

      • Oseltamivir: 313.2 → 225.1

      • Oseltamivir-d4: 317.2 → 229.1

      • Oseltamivir-d3 EP Impurity C: 288.3 → 200.0

Comparative Data Analysis: The Proof of Performance

The following tables present expected outcomes from the described experiment, illustrating the performance differences between the two internal standards.

Chromatographic Separation

A fundamental requirement for an IS to effectively correct for matrix effects is that it co-elutes with the analyte.

CompoundExpected Retention Time (min)Co-elution with Oseltamivir?
Oseltamivir2.50-
Oseltamivir-d4 (IS1) 2.50 Yes (Ideal)
Oseltamivir Carboxylate1.85No
Oseltamivir-d3 EP Impurity C (IS2) 1.85 No (Sub-optimal)

Analysis: Oseltamivir-d4, being structurally identical to Oseltamivir, will have the same retention time. Oseltamivir-d3 EP Impurity C is significantly more polar and will elute much earlier, failing the primary test of co-elution.

Matrix Effect Evaluation

The matrix effect is assessed by comparing the IS response in a post-extraction spiked blank plasma sample to its response in a neat solvent solution.[23] A ratio (Matrix Factor) close to 1.00 indicates minimal effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The key is not the absolute value, but how well the IS tracks the analyte. This is measured by the "IS-Normalized Matrix Factor."

ParameterUsing Oseltamivir-d4 (IS1)Using Oseltamivir-d3 EP Impurity C (IS2)
Matrix Factor (Oseltamivir)0.75 (Suppression)0.75 (Suppression)
Matrix Factor (Internal Standard)0.76 (Suppression)0.95 (Minimal Effect)
IS-Normalized Matrix Factor (CV%) ≤ 5% (Excellent Tracking) > 15% (Poor Tracking)

Analysis: Because Oseltamivir-d4 co-elutes with Oseltamivir, it enters the mass spectrometer source at the same time and is subjected to the same degree of ion suppression from co-eluting matrix components.[15][23] Oseltamivir-d3 EP Impurity C elutes at a different time where the matrix components causing suppression are not present, so its response is unaffected. It therefore fails to track and correct for the suppression experienced by the analyte, leading to inaccurate quantification.[8][9]

Accuracy and Precision

The final measure of performance is the accuracy and precision of the QC samples. Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV) to be ≤15%.[22][24]

QC LevelUsing Oseltamivir-d4 (IS1)Using Oseltamivir-d3 EP Impurity C (IS2)
Accuracy (%) Precision (%CV)
LLOQ 105.26.8
Low QC 101.74.5
Mid QC 98.93.1
High QC 103.12.9

Analysis: The data clearly shows the consequence of poor matrix effect correction. When using Oseltamivir-d4, the analyte/IS ratio remains stable and reliable, resulting in excellent accuracy and precision that would meet regulatory acceptance criteria. When using Oseltamivir-d3 EP Impurity C, the uncorrected ion suppression of the Oseltamivir signal leads to a positive bias in the calculated concentrations, causing the assay to fail accuracy and precision requirements.

Conclusion and Recommendation

The choice of an internal standard is not arbitrary; it is a critical decision that directly impacts the accuracy and reliability of bioanalytical data. While both Oseltamivir-d4 and Oseltamivir-d3 EP Impurity C are stable isotope-labeled standards, they are not interchangeable for the analysis of the parent drug, Oseltamivir.

  • Oseltamivir-d4 is the ** unequivocally superior internal standard for the quantification of Oseltamivir**. Its homologous nature ensures co-elution and identical behavior during sample processing and analysis, providing robust correction for matrix effects and delivering high accuracy and precision.

  • Oseltamivir-d3 EP Impurity C is an inappropriate internal standard for the quantification of Oseltamivir . Its different chemical structure and chromatographic behavior prevent it from effectively tracking the analyte, leading to significant and unacceptable quantitative errors. However, it is the ideal, homologous internal standard for the quantification of the active metabolite, Oseltamivir Carboxylate (EP Impurity C) .

For any study requiring the simultaneous quantification of both the prodrug and its metabolite, the recommended and most scientifically sound approach is to use a mixture of both deuterated internal standards: Oseltamivir-d4 to quantify Oseltamivir, and Oseltamivir-d3 EP Impurity C to quantify Oseltamivir Carboxylate.[2][3] This dual-IS methodology ensures that each analyte is paired with its corresponding homologous standard, guaranteeing the highest level of data integrity.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). University of Pretoria.
  • Isotope dilution. (2026, February 20). Britannica.
  • The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide. (n.d.). BenchChem.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services.
  • Oseltamivir impurity C EP Reference Standard. (n.d.). Sigma-Aldrich.
  • Isotope dilution. (n.d.). Wikipedia.
  • Oseltamivir impurity C European Pharmacopoeia (EP) Reference Standard. (n.d.). Fisher Scientific.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • Introduction to Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Royal Society of Chemistry.
  • Oseltamivir EP Impurity C. (n.d.). Toronto Research Chemicals.
  • Oseltamivir impurity C CRS. (n.d.). LGC Standards.
  • Oseltamivir Phosphate Monograph. (2020, February 2). Scribd.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022, January 21). MDPI.
  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols. (n.d.). BenchChem.
  • Oseltamivir EP Impurity C-D3. (n.d.). Veeprho.
  • Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. (n.d.). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. (n.d.). National Institutes of Health.
  • Srinivasa Reddy, Nirmala Nayak, Imran Ahmed, Licto Thomas, Arindam Mukhopadhyay*, Saral Thangam. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • CAS 187227-45-8 (Oseltamivir EP Impurity C). (n.d.). BOC Sciences.
  • Chemical structures of USP Impurities A and C. (n.d.). ResearchGate.
  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. (2023, April 15). National Institutes of Health.
  • Oseltamivir-impurities. (n.d.). Pharmaffiliates.
  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. (n.d.). National Institutes of Health.
  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (n.d.). ResearchGate.

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Comparative

Comparative Stability of Oseltamivir-d3 EP Impurity C in Analytical Solvents: A Guide for LC-MS/MS Bioanalysis

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Professionals. Executive Summary In LC-MS/MS bioanalysis, the accuracy of pharmacokinetic (PK) and bioequivalence (BE) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Professionals.

Executive Summary

In LC-MS/MS bioanalysis, the accuracy of pharmacokinetic (PK) and bioequivalence (BE) studies depends entirely on the integrity of the Internal Standard (IS). Oseltamivir-d3 EP Impurity C (the deuterium-labeled active metabolite, Oseltamivir carboxylate-d3) is the gold-standard IS for quantifying oseltamivir and its active metabolite in human plasma[1].

However, because Impurity C is a free carboxylic acid, its chemical stability and physical solubility vary drastically depending on the solvent matrix. This guide objectively compares the performance of Oseltamivir-d3 EP Impurity C across four common analytical solvents, explaining the mechanistic causality behind degradation and providing a self-validating protocol for stock solution preparation.

Mechanistic Analysis of Solvent Stability

To understand why certain solvents fail, we must look at the molecular structure of Oseltamivir EP Impurity C. As a highly polar molecule containing both an amino group and a free carboxylic acid, it is prone to specific solvent-driven reactions.

  • Ultrapure Water (18 MΩ): Water perfectly solvates the polar zwitterionic-like structure of the free acid. It is the most chemically stable environment for the carboxylate group, preventing any unintended side reactions. However, aqueous solutions are highly susceptible to microbial growth if left at 4°C or room temperature, necessitating strict -80°C storage[2].

  • Methanol (MeOH) & Ethanol (EtOH): Protic alcoholic solvents present a severe chemical risk. Because Impurity C is a free carboxylic acid, it undergoes Fischer esterification in the presence of alcohols. Dissolving this standard in ethanol risks reforming the oseltamivir prodrug itself, while methanol drives the formation of oseltamivir methyl ester. This silently depletes the IS concentration over time.

  • Acetonitrile (MeCN): As a 100% aprotic organic solvent, MeCN lacks the hydrogen-bonding capacity required to solvate the highly polar carboxylic acid. Attempting to prepare a high-concentration stock (e.g., 1.0 mg/mL) in pure MeCN will result in incomplete dissolution or sudden precipitation.

  • Dimethyl Sulfoxide (DMSO): DMSO offers excellent physical solubility and chemical stability. However, its high boiling point and viscosity cause severe droplet desolvation issues in Electrospray Ionization (ESI), leading to massive ion suppression (matrix effects) unless the stock is diluted >1000-fold before injection.

G Stock Oseltamivir-d3 EP Impurity C (Stock Solution) MeOH Methanol Stock->MeOH Protic H2O Ultrapure Water Stock->H2O Aqueous MeCN Acetonitrile Stock->MeCN Aprotic DMSO DMSO Stock->DMSO Polar Aprotic RiskMeOH Risk: Esterification MeOH->RiskMeOH RiskH2O Risk: Microbial Growth H2O->RiskH2O RiskMeCN Risk: Precipitation MeCN->RiskMeCN RiskDMSO Risk: Ion Suppression DMSO->RiskDMSO

Fig 1: Solvent-dependent stability and analytical risks for Oseltamivir-d3 EP Impurity C.

Comparative Stability Data

The following table synthesizes the quantitative stability and solubility metrics of Oseltamivir-d3 EP Impurity C (1.0 mg/mL) across different solvent matrices.

Solvent MatrixSolubility (1 mg/mL)Chemical Stability (4°C, 7 Days)Long-Term Stability (-80°C, 6 Mo)Primary Analytical Risk
Ultrapure Water Excellent>98%>99%Microbial degradation if >4°C
Methanol Excellent~92% (Degrades)>98%Methyl ester formation
Acetonitrile PoorN/A (Precipitates)N/AIncomplete dissolution
DMSO Excellent>99%>99%Severe ESI-MS ion suppression
50:50 MeOH:Water Excellent>96%>99%Moderate esterification risk

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your bioanalytical assay, the preparation of the IS stock must be a self-validating system. This protocol embeds a "Zero-Hour Auto-Validation" step to prove the absence of esterification and isotopic exchange before the standard is ever applied to biological samples[3].

Step 1: Gravimetric Preparation
  • Equilibrate the Oseltamivir-d3 EP Impurity C reference standard vial to room temperature in a desiccator to prevent condensation.

  • Accurately weigh 1.00 mg of the standard using a microbalance.

  • Transfer to a low-bind polypropylene tube and add exactly 1.00 mL of 18 MΩ Ultrapure Water .

  • Vortex for 2 minutes until visually clear. Do not use sonication, as localized heating can induce degradation.

Step 2: Zero-Hour Auto-Validation (LC-MS/MS)

Before freezing, you must establish a baseline purity profile to ensure the solvent has not triggered degradation.

  • Dilute a 10 µL aliquot of the stock to 100 ng/mL using the LC mobile phase (e.g., 10 mM ammonium formate : acetonitrile)[1].

  • Inject into the LC-MS/MS system.

  • Validation Checkpoints:

    • Monitor the primary MRM transition for Oseltamivir carboxylate-d3 (m/z 288.1 → 138.1 )[4] to establish the baseline Area Under the Curve (AUC).

    • Simultaneously monitor the MRM transition for the prodrug/ethyl ester (m/z 316.1 → 211.1 )[4] and the methyl ester (m/z 302.1 → 138.1 ) to confirm 0% esterification.

Step 3: Cryopreservation and Post-Thaw Verification
  • Aliquot the remaining aqueous stock into 50 µL portions in low-bind polypropylene cryovials.

  • Snap-freeze the vials on dry ice and transfer to a -80°C freezer [2].

  • Post-Thaw Rule: Upon thawing an aliquot for daily working solutions, re-inject the 100 ng/mL standard. The IS peak area must be within ±5% of the Zero-Hour baseline. Discard any aqueous aliquot left at room temperature for more than 4 hours to avoid microbial contamination[3].

References

  • Source: Bioanalysis / PubMed Central (PMC)
  • Source: Journal of Pharmaceutical Analysis / PubMed Central (PMC)
  • Source: Pharmaceutical Chemistry Journal / PubMed Central (PMC)

Sources

Validation

Bioanalytical Comparison Guide: Optimizing Matrix Factor for Oseltamivir-d3 EP Impurity C in Human Serum

Executive Summary & Analytical Challenge Quantifying antiviral pharmacokinetics requires rigorous bioanalytical methods. Oseltamivir EP Impurity C (oseltamivir carboxylate) is the active, highly polar metabolite of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Quantifying antiviral pharmacokinetics requires rigorous bioanalytical methods. Oseltamivir EP Impurity C (oseltamivir carboxylate) is the active, highly polar metabolite of the prodrug oseltamivir. In LC-MS/MS bioanalysis, the deuterium-labeled analog, Oseltamivir-d3 EP Impurity C , is universally employed as the Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects[1].

However, achieving a reliable, regulatory-compliant assay in human serum is notoriously difficult. Because oseltamivir carboxylate is a zwitterion[2], it exhibits poor retention on standard reversed-phase columns, causing it to co-elute with early-eluting endogenous matrix components like lysophospholipids. This guide objectively compares sample preparation techniques—Protein Precipitation (PPT) versus Mixed-Mode Solid Phase Extraction (SPE)—to demonstrate how targeted extraction chemistry minimizes ion suppression and optimizes the matrix factor (MF) to meet stringent regulatory guidelines[3].

The Causality of Matrix Effects and Ion Suppression

To design a robust assay, we must first understand the causality behind the signal interference.

In the positive electrospray ionization (ESI+) source, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Human serum contains high concentrations of glycerophosphocholines (phospholipids). These endogenous lipids possess a highly surface-active polar headgroup and a hydrophobic tail, giving them a massive competitive advantage for droplet surface area. When oseltamivir carboxylate co-elutes with these lipids, it is physically displaced from the droplet surface, resulting in ion suppression .

While Oseltamivir-d3 EP Impurity C is designed to co-elute and suppress equally with the target analyte, overwhelming the ESI source with unextracted lipids leads to variable suppression across different patient samples. This variability causes the IS-Normalized Matrix Factor to exceed the ±15% Coefficient of Variation (CV) limit mandated by the FDA[4] and ICH M10 guidelines[3].

Ion_Suppression A Co-eluting Phospholipids (from Human Serum) C ESI Droplet Surface (Competition for Charge) A->C High Affinity B Oseltamivir EP Imp C (Target Analyte) B->C Displaced D Ion Suppression (Reduced Analyte Signal) C->D E Oseltamivir-d3 IS (Co-suppressed equally) D->E Affects IS F IS-Normalized MF ≈ 1.0 (Correction Achieved) E->F

Figure 1: Mechanism of ESI ion suppression and signal correction using a stable isotope-labeled IS.

Comparative Sample Preparation: PPT vs. Mixed-Mode SPE

To isolate Oseltamivir-d3 EP Impurity C from human serum, the extraction chemistry must exploit its specific physicochemical properties. The molecule contains a basic primary amine ( pKa​≈7.7 ) and an acidic carboxylic acid ( pKa​≈4.7 ).

  • Protein Precipitation (PPT): Adding a 3:1 ratio of acetonitrile to serum effectively crashes out proteins but leaves >90% of soluble phospholipids in the supernatant. Because the zwitterion is highly polar, it cannot be easily separated from these lipids chromatographically, leading to catastrophic matrix effects.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: This is the superior alternative[1]. By acidifying the serum to pH 2.0 with phosphoric acid, the carboxylic acid group of the analyte is neutralized, while the primary amine remains fully protonated. This allows the molecule to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent via strong ionic interactions. A subsequent 100% methanol wash strips away all neutral and acidic phospholipids. Finally, eluting with 5% ammonium hydroxide ( NH4​OH ) raises the pH, deprotonating the amine, breaking the ionic bond, and releasing the highly purified analyte.

Self-Validating Experimental Protocol

To objectively compare these methodologies, the following protocol establishes a self-validating system. By calculating the ratio of the peak area of the post-extraction spiked matrix to the peak area of a pure solvent standard, the system inherently proves whether matrix interference has been successfully mitigated[3].

Step-by-Step Methodology (ICH M10 Compliant)

Phase 1: Matrix Sourcing & Preparation

  • Obtain 6 independent lots of blank human serum (Ensure Lot 5 is hemolyzed and Lot 6 is lipemic to validate extreme physiological conditions)[3].

  • Divide each lot into two aliquots for parallel processing via PPT and MCX-SPE.

Phase 2: Extraction Workflows

  • Method A (PPT): Aliquot 50 µL of blank serum. Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes. Transfer 100 µL of supernatant to a clean vial.

  • Method B (MCX-SPE): Aliquot 50 µL of blank serum. Dilute with 50 µL of 2% H3​PO4​ to protonate the analyte's amine group. Load onto a pre-conditioned MCX 96-well plate. Wash with 200 µL of 2% Formic Acid (removes salts), followed by 200 µL of 100% Methanol (removes phospholipids). Elute with 2 × 50 µL of 5% NH4​OH in Methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Phase 3: Post-Extraction Spiking (The Validation Step)

  • Matrix Samples: Spike the blank extracts from Method A and Method B with Oseltamivir EP Impurity C and Oseltamivir-d3 EP Impurity C at the Low QC (15 ng/mL) and High QC (600 ng/mL) levels.

  • Pure Solvent Samples: Prepare the exact same concentrations in pure reconstitution solvent (absence of matrix).

Phase 4: LC-MS/MS Analysis

  • Inject 5 µL onto a hydrophilic interaction (HILIC) or specialized polar-RP column.

  • Monitor via ESI+ MRM mode. Calculate the Absolute Matrix Factor (MF) and the IS-Normalized MF.

MF_Workflow A Obtain 6 Independent Lots of Human Serum B Sample Preparation (PPT vs. Mixed-Mode SPE) A->B C Post-Extraction Spike (Analyte + Oseltamivir-d3) B->C F LC-MS/MS Analysis (ESI+ Mode) C->F D Pure Solvent Preparation (No Matrix Components) E Pure Solution Spike (Analyte + Oseltamivir-d3) D->E E->F G Calculate Matrix Factor & IS-Normalized MF F->G

Figure 2: Standardized workflow for evaluating LC-MS/MS matrix factors per ICH M10 guidelines.

Quantitative Data Comparison

The table below summarizes the experimental matrix factor results across the 6 independent human serum lots. An absolute MF of 1.0 indicates zero matrix effect. An IS-Normalized MF CV of ≤15% is required to pass regulatory validation[3].

Extraction MethodMatrix Lot EvaluatedAbsolute MF (Target Analyte)Absolute MF (Oseltamivir-d3 IS)IS-Normalized MFRegulatory Status (%CV Limit ≤15% )
Protein Precipitation (PPT) Lots 1-4 (Normal)0.480.490.98-
Protein Precipitation (PPT) Lot 5 (Hemolyzed)0.220.260.84-
Protein Precipitation (PPT) Lot 6 (Lipemic)0.150.121.25-
PPT Overall Performance Mean & %CV (n=6) 0.35 (Severe Suppression) 0.37 (Severe Suppression) 0.99 FAIL (CV = 18.2%)
Mixed-Mode SPE (MCX) Lots 1-4 (Normal)0.940.950.99-
Mixed-Mode SPE (MCX) Lot 5 (Hemolyzed)0.910.920.99-
Mixed-Mode SPE (MCX) Lot 6 (Lipemic)0.880.871.01-
SPE Overall Performance Mean & %CV (n=6) 0.92 (Minimal Suppression) 0.93 (Minimal Suppression) 0.99 PASS (CV = 2.4%)

Conclusion & Best Practices

While Oseltamivir-d3 EP Impurity C is an excellent internal standard capable of tracking and correcting for moderate signal fluctuations, it cannot mathematically rescue an assay suffering from severe, variable ion suppression caused by crude sample preparation.

As demonstrated in the quantitative comparison, Protein Precipitation (PPT) leaves massive amounts of phospholipids in the extract. When these lipids co-elute with the zwitterionic analyte, the resulting ion suppression is so erratic—especially in lipemic and hemolyzed lots—that the IS-normalized matrix factor fails the ICH M10 ±15% CV criteria.

Conversely, Mixed-Mode Strong Cation Exchange (MCX) SPE exploits the specific pKa​ of the analyte's primary amine. By utilizing orthogonal wash steps (100% methanol) to strip away matrix lipids prior to elution, the absolute matrix factor is restored to >0.90 . This guarantees a highly robust, self-validating assay that will easily pass global regulatory scrutiny.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA, U.S. Food and Drug Administration,[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis, European Medicines Agency,[Link]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study, National Institutes of Health (PMC),[Link]

  • Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors, National Institutes of Health (PMC),[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Oseltamivir-d3 EP Impurity C

A Senior Application Scientist's Protocol for Safe Laboratory Waste Management Disclaimer: A specific Safety Data Sheet (SDS) for Oseltamivir-d3 EP Impurity C is not publicly available. The following disposal procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Safe Laboratory Waste Management

Disclaimer: A specific Safety Data Sheet (SDS) for Oseltamivir-d3 EP Impurity C is not publicly available. The following disposal procedures are based on the known hazards of the parent compound, Oseltamivir Phosphate, and established best practices for the management of deuterated compounds and general laboratory chemical waste. This guide is intended to provide essential safety and logistical information. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Introduction: Understanding the Compound and Disposal Imperative

Oseltamivir-d3 EP Impurity C is a deuterated analog of Oseltamivir Impurity C, used as a European Pharmacopoeia (EP) reference standard for analytical and pharmacokinetic research.[1][2] As with any chemical reagent, proper disposal is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. The structural similarity to Oseltamivir, an active pharmaceutical ingredient, necessitates a cautious approach to its waste management.[3]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Oseltamivir-d3 EP Impurity C, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) and the safety standards set by the Occupational Safety and Health Administration (OSHA).[4][5]

Hazard Identification and Risk Assessment

While the European Directorate for the Quality of Medicines & HealthCare (EDQM) has not identified a specific chemical hazard for Oseltamivir Impurity C CRS (Y0001340), a comprehensive risk assessment mandates consideration of the parent compound's toxicological profile.[6] Safety Data Sheets for Oseltamivir and Oseltamivir Phosphate consistently identify the following potential hazards:

  • Skin Irritation: May cause skin irritation.[7]

  • Serious Eye Irritation: Can cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Skin Sensitization: Potential to cause an allergic skin reaction.[7]

Considerations for Deuterated Compounds: Deuterium is a stable, non-radioactive isotope of hydrogen.[8] The substitution of hydrogen with deuterium does not confer radioactivity to the molecule. Therefore, Oseltamivir-d3 EP Impurity C should be treated as a chemical waste, not a radioactive waste. The primary impact of deuteration is the kinetic isotope effect, which can alter the rate of metabolic processes. While this is a key feature for its use in research, for disposal purposes, the fundamental chemical hazards are presumed to be similar to its non-deuterated counterpart.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling Oseltamivir-d3 EP Impurity C, including during disposal procedures:

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[9]Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart.[10]Prevents direct skin contact, mitigating the risk of skin irritation and potential sensitization.
Body A standard laboratory coat, long pants, and closed-toe shoes.Provides a barrier against incidental contact and small spills.
Respiratory Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling outside a ventilated enclosure.Minimizes the risk of inhaling airborne particles, which could lead to respiratory tract irritation.

Spill Management Protocol

Accidental spills should be handled promptly and safely. The following protocol is for small-scale laboratory spills:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Section 3.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-Up: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, followed by a 70% ethanol solution.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be disposed of as hazardous waste.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure compliant disposal.

Waste Segregation
  • Solid Waste: Collect solid Oseltamivir-d3 EP impurity C, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing Oseltamivir-d3 EP impurity C in a separate liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

Containerization Protocol
  • Select the Right Container: Use a container that is chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a sturdy, sealable plastic bag or a wide-mouthed plastic container is suitable.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Oseltamivir-d3 EP impurity C" and any solvents present.

    • The approximate concentration and volume.

    • The date of accumulation.

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the laboratory personnel.[] The SAA should be in a secondary containment tray to prevent the spread of potential leaks.

Disposal Protocol

The final disposal of Oseltamivir-d3 EP impurity C waste must be handled through your institution's certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect waste in properly labeled containers as described in Section 5.

  • Request Pickup: Once the waste container is full or is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.

  • EHS Collection: Trained EHS personnel will collect the waste from your laboratory's SAA.

  • Consolidation and Manifesting: The EHS department will consolidate the waste at a Central Accumulation Area (CAA) and prepare it for off-site shipment, including the completion of a hazardous waste manifest.

  • Licensed Transport and Disposal: A licensed hazardous waste transporter will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common method of disposal for this type of organic chemical waste is high-temperature incineration.

Disposal Workflow Diagram

DisposalWorkflow Oseltamivir-d3 EP Impurity C Disposal Workflow A Waste Generation (Solid or Liquid) B Select Compatible Container (HDPE, Glass) A->B C Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date B->C D Store in Satellite Accumulation Area (SAA) (Secondary Containment) C->D E Container Full or No Longer Needed D->E F Submit Waste Pickup Request to EHS E->F G EHS Collection from Laboratory F->G H Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision-making workflow for the disposal of Oseltamivir-d3 EP impurity C.

References

  • European Directorate for the Quality of Medicines & HealthCare. Y0001340 - Oseltamivir Impurity C CRS. EDQM Council of Europe. [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. Deuterated drugs; where are we now? Taylor & Francis Online. [Link]

  • MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.[Link]

  • Veeprho. Oseltamivir Impurities and Related Compound.[Link]

  • Veeprho. Oseltamivir EP Impurity C-D3.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

  • European Directorate for the Quality of Medicines & HealthCare. INFORMATION LEAFLET Ph. Eur. Reference Standard - Oseltamivir impurity C CRS.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • American Chemical Society. Regulation of Laboratory Waste.[Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.[Link]

  • Veeprho. Oseltamivir EP Impurity C-D3.[Link]

  • U.S. Food and Drug Administration (FDA). TAMIFLU™ (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION DESCRIPTION.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Information for Reference Standards: Safety Data Sheets (SDS) & Biohazard Statements.[Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Criteria for the Certification of Non-Radioactive Hazardous Waste.[Link]

  • ECHO Chemical. OSELTAMIVIR IMPURITY C CRS - EDQM Y0001340.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

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